6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-4-1-2-5-9-6(8)10-11(5)3-4/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNPYPUQZKXAIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856518 | |
| Record name | 6-Chloro[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239647-60-9 | |
| Record name | 6-Chloro[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Chloro-triazolo[1,5-a]pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction:
6-Chloro-triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound belonging to the triazolopyridine class. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, allowing it to act as a bioisostere and interact with a variety of biological targets. Derivatives of the triazolo[1,5-a]pyridine and the closely related triazolo[1,5-a]pyrimidine core have demonstrated a wide range of pharmacological activities, including anticancer, anti-parasitic, and anti-inflammatory properties.[1][2][3][4][5] This guide provides a summary of the available chemical properties, a general synthetic approach, and an overview of the potential biological activities associated with this chemical family.
While specific experimental data for 6-Chloro-triazolo[1,5-a]pyridin-2-amine is limited in publicly available literature, this document compiles its known properties and provides context based on related structures to aid in research and development efforts.
Core Chemical Properties
The fundamental chemical properties of 6-Chloro-triazolo[1,5-a]pyridin-2-amine are summarized below.
| Property | Value | Source |
| CAS Number | 1239647-60-9 | [6][7] |
| Molecular Formula | C₆H₅ClN₄ | [6][7] |
| Molecular Weight | 168.58 g/mol | [6][7] |
| Melting Point | Not Available | |
| Boiling Point | Not Available | |
| Solubility | Not Available | |
| Spectral Data (NMR, IR, MS) | Not Available |
Experimental Protocols: A General Synthetic Approach
Specific synthesis protocols for 6-Chloro-triazolo[1,5-a]pyridin-2-amine are not detailed in the available literature. However, a general and common method for synthesizing the[1][2][4]triazolo[1,5-a]pyridine scaffold involves the cyclization of N-(pyridin-2-yl)amidines.[8] The following is a representative protocol that could be adapted for the target compound.
Objective: To synthesize the[1][2][4]triazolo[1,5-a]pyridine core via oxidative N-N bond formation.
Materials:
-
Substituted N-(pyridin-2-yl)benzimidamide (starting material)
-
Phenyliodine bis(trifluoroacetate) (PIFA) or similar oxidizing agent (e.g., I₂/KI, Chloramine-T)[8]
-
Dichloromethane (DCM) or a suitable solvent
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plate for reaction monitoring
-
Silica gel for column chromatography purification
Methodology:
-
Reaction Setup: Dissolve the starting N-(pyridin-2-yl)benzimidamide in a suitable solvent like dichloromethane within a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Slowly add the oxidizing agent (e.g., PIFA) to the solution at room temperature. The reaction is typically conducted under an inert atmosphere.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates the reaction is nearing completion.
-
Workup: Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated sodium thiosulfate solution if using an iodine-based oxidant).
-
Extraction: Extract the organic layer with a suitable solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product using column chromatography on silica gel to yield the final[1][2][4]triazolo[1,5-a]pyridine product.[8]
Biological Activity and Potential Signaling Pathways
Direct studies on the biological activity of 6-Chloro-triazolo[1,5-a]pyridin-2-amine are not prominent in the literature. However, the broader class of triazolopyrimidines and triazolopyridines has been extensively studied, revealing potent activity against several important drug targets.
1. Kinase Inhibition: Several derivatives of the triazolo[1,5-a]pyrimidine scaffold have been identified as multi-kinase inhibitors.[1] These compounds show inhibitory activity against kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2).[1] Such kinases are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.
2. RORγt Inverse Agonism: [1][2][4]Triazolo[1,5-a]pyridine derivatives have been discovered as potent inverse agonists of the Retinoic Acid Receptor-Related Orphan Nuclear Receptor γt (RORγt).[3] RORγt is a key transcription factor in the differentiation of Th17 cells, which produce pro-inflammatory cytokines like IL-17A. By inhibiting RORγt, these compounds can reduce the production of IL-17A, representing a promising therapeutic strategy for autoimmune diseases such as psoriasis.[3]
3. Antiparasitic Activity: The triazolopyridine core has also been explored for its antiparasitic properties. Certain derivatives have demonstrated trypanocidal activity by inhibiting the sterol biosynthesis pathway in the parasite Trypanosoma cruzi.[5] The proposed mechanism involves the inhibition of the enzyme 14α-demethylase, which leads to an imbalance in the parasite's sterol metabolism, cell cycle arrest, and eventual cell death.[5] Additionally, related compounds have shown leishmanicidal activity.[4]
References
- 1. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1239647-60-9 CAS MSDS (6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 1239647-60-9|this compound|BLD Pharm [bldpharm.com]
- 8. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
An In-depth Technical Guide to 6-Chloro-triazolo[1,5-a]pyridin-2-amine
An In-depth Technical Guide to 6-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine
This technical guide provides a comprehensive overview of 6-chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, potential biological significance, and relevant experimental protocols.
Chemical Identity and Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 6-chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine .[2][4] It belongs to the class of fused heterocyclic compounds, specifically the triazolo[1,5-a]pyridine family, which is recognized as a privileged scaffold in drug discovery due to the diverse biological activities exhibited by its derivatives.[2][5]
The structure consists of a pyridine ring fused with a 1,2,4-triazole ring, featuring a chlorine atom at position 6 and an amine group at position 2.
2D Structure:
1][2][3]triazolo[1,5-a]pyridin-2-amine" src="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=71627145&t=l" width="250"/>
Physicochemical and Identification Data
The key identifiers and physicochemical properties of 6-chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine are summarized in the table below. This data is essential for database searches, analytical characterization, and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₆H₅ClN₄ | [1][2][4] |
| Molecular Weight | 168.58 g/mol | [2][4] |
| CAS Registry Number | 1239647-60-9 | [2][4] |
| SMILES | C1=CC2=NC(=NN2C=C1Cl)N | [1][2] |
| InChI | InChI=1S/C6H5ClN4/c7-4-1-2-5-9-6(8)10-11(5)3-4/h1-3H,(H2,8,10) | [1][2] |
| InChIKey | LXNPYPUQZKXAIW-UHFFFAOYSA-N | [1][2] |
| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | [4] |
Synthesis and Experimental Protocols
The synthesis of the[1][2][3]triazolo[1,5-a]pyridine scaffold can be achieved through various methods, often involving the cyclization of 2-aminopyridine derivatives.[6] A common approach involves the reaction of a substituted 2-aminopyridine with a reagent that provides the remaining atoms for the triazole ring, followed by an intramolecular cyclization.
General Synthesis Protocol
A plausible synthetic route for 6-chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine can be adapted from established methods for similar structures.[7] One such method involves the oxidative cyclization of a guanidylpyridine intermediate.
Reaction Scheme (Hypothetical):
-
Step 1: Guanidinylation of 2-amino-5-chloropyridine. 2-amino-5-chloropyridine is reacted with a guanidinylating agent (e.g., N,N'-di-Boc-N''-triflylguanidine) in the presence of a base to form the corresponding guanidylpyridine intermediate.
-
Step 2: Oxidative Cyclization. The intermediate is then subjected to oxidative N-N bond formation to yield the final triazolopyridine product. This can be achieved using various oxidizing agents or metal catalysts.[7]
Detailed Methodology (Example):
-
To a solution of 2-amino-5-chloropyridine (1.0 equiv.) in a suitable aprotic solvent (e.g., DMF or THF), add a non-nucleophilic base such as sodium hydride (1.2 equiv.) portion-wise at 0 °C.
-
Allow the mixture to stir for 30 minutes before adding the guanidinylating agent (1.1 equiv.).
-
Let the reaction warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the intermediate guanidine by column chromatography.
-
Dissolve the purified intermediate in a suitable solvent and add a catalyst system (e.g., CuBr in the presence of air as an oxidant).[7]
-
Heat the reaction mixture and monitor for the formation of the cyclized product.
-
After completion, cool the reaction, filter off the catalyst, and concentrate the solvent.
-
Purify the final product, 6-chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine, by column chromatography or recrystallization.
Caption: General workflow for the synthesis of 6-chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Biological Activity and Therapeutic Potential
The[1][2][3]triazolo[1,5-a]pyridine and the related[1][2][3]triazolo[1,5-a]pyrimidine scaffolds are of significant interest in medicinal chemistry.[5][8] Derivatives have been investigated for a wide range of therapeutic applications, including:
-
Kinase Inhibition: As inhibitors of Janus kinases (JAK1, JAK2).[9]
-
Immunomodulation: As inverse agonists of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), which is a key transcription factor in psoriasis pathogenesis.[9][10]
-
Antiviral Agents: As inhibitors of the influenza virus RNA-dependent RNA polymerase.[11]
-
Anticancer and Antiparasitic Agents: The triazolopyrimidine ring, being isoelectronic with purines, has been explored as a purine surrogate in the design of various therapeutic agents.[8]
Given the activities of related compounds, 6-chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine represents a valuable starting point for library synthesis and screening in various drug discovery programs.
Hypothetical Signaling Pathway Inhibition
Derivatives of the[1][2][3]triazolo[1,5-a]pyridine scaffold have been identified as inhibitors of key signaling proteins like RORγt and JAK kinases.[9][10] The diagram below illustrates a generalized pathway where such a compound could exert its therapeutic effect by blocking a critical signaling node.
Caption: Logical diagram of a kinase signaling pathway inhibited by a triazolopyridine derivative.
Protocol for In Vitro Kinase Assay (Example: JAK2)
To evaluate the inhibitory potential of 6-chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine against a target like JAK2, a biochemical assay can be performed.
Methodology:
-
Reagents and Materials: Recombinant human JAK2 enzyme, a suitable peptide substrate (e.g., Ulight-JAK-1tide), ATP, assay buffer, and the test compound.
-
Compound Preparation: Prepare a stock solution of 6-chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine in DMSO. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.
-
Assay Procedure:
-
Add the JAK2 enzyme, the peptide substrate, and the test compound at various concentrations to a microplate.
-
Incubate for a specified period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes).
-
Stop the reaction and add detection reagents (e.g., a europium-labeled anti-phosphotyrosine antibody for a TR-FRET assay).
-
Read the plate on a suitable plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion
6-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a heterocyclic molecule built upon a privileged scaffold known for its broad biological activities. Its structure presents multiple points for chemical modification, making it an attractive core for the development of new therapeutic agents, particularly in the areas of inflammation, oncology, and infectious diseases. The protocols and data presented in this guide serve as a foundational resource for researchers and scientists engaged in the exploration and utilization of this compound in drug development programs.
References
- 1. PubChemLite - 6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine (C6H5ClN4) [pubchemlite.lcsb.uni.lu]
- 2. This compound | 1239647-60-9 | Benchchem [benchchem.com]
- 3. 1239647-60-9|this compound|BLD Pharm [bldpharm.com]
- 4. 1239647-60-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidation of CAS 1239647-60-9: A Technical Overview of 6-chloro-triazolo[1,5-a]pyridin-2-amine
Elucidation of CAS 1239647-60-9: A Technical Overview of 6-chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound identified by CAS Registry Number 1239647-60-9 is chemically known as 6-chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.[1][2][4] This molecule belongs to the heterocyclic class of compounds known as triazolopyridines, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of biologically active agents. This technical guide aims to provide a comprehensive overview of the structural elucidation of this compound, drawing upon available data and general principles of organic chemistry and analytical techniques.
Molecular Structure and Properties
The fundamental characteristics of 6-chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine are summarized in the table below.
| Property | Value |
| CAS Registry Number | 1239647-60-9 |
| Chemical Name | 6-chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine |
| Molecular Formula | C₆H₅ClN₄ |
| Molecular Weight | 168.58 g/mol |
Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would be expected to show distinct signals for the aromatic protons on the pyridine and triazole rings, as well as a signal for the primary amine protons. The coupling patterns and chemical shifts would be crucial in confirming the substitution pattern.
-
¹³C NMR would provide evidence for the number and types of carbon atoms in the molecule, including the carbon atoms of the heterocyclic rings and the carbon atom bearing the chlorine substituent.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement that corresponds to the molecular formula C₆H₅ClN₄. The fragmentation pattern observed in the mass spectrum would also offer valuable structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine group, as well as aromatic C-H and C=N stretching vibrations.
-
X-ray Crystallography: For a definitive three-dimensional structure, single-crystal X-ray diffraction would be the gold standard, providing precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state.
Synthesis Methodology
A specific, detailed experimental protocol for the synthesis of 6-chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is not publicly documented. However, based on established synthetic routes to the[1][2][3]triazolo[1,5-a]pyridine scaffold, a plausible synthetic pathway can be proposed.
A common and versatile method for the synthesis of this heterocyclic system involves the cyclization of a substituted 2-aminopyridine derivative. A potential synthetic workflow is outlined below.
Figure 1. A generalized synthetic workflow for the formation of a substituted[1][2][3]triazolo[1,5-a]pyridine.
Experimental Protocol (Hypothetical):
-
Synthesis of 2-amino-6-chloropyridine: A starting material such as 2,6-dichloropyridine could undergo a selective nucleophilic aromatic substitution reaction with an amine source (e.g., ammonia or a protected amine) to introduce the amino group at the 2-position.
-
Formation of the Triazole Ring: The resulting 2-amino-6-chloropyridine would then be treated with a reagent to construct the triazole ring. A common method involves reaction with cyanogen bromide to form an N-cyano intermediate, which then undergoes intramolecular cyclization upon treatment with a base to yield the final[1][2][3]triazolo[1,5-a]pyridine ring system.
Potential Biological Significance and Signaling Pathways
While no specific biological activity or signaling pathway has been directly attributed to CAS 1239647-60-9 in the available literature, the[1][2][3]triazolo[1,5-a]pyridine core is a well-recognized pharmacophore. Compounds containing this scaffold have been investigated for a range of therapeutic applications, often as inhibitors of protein kinases.
Given the structural similarities to known kinase inhibitors, it is plausible that 6-chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine could interact with intracellular signaling pathways regulated by kinases. A hypothetical interaction is depicted below.
Figure 2. A generalized diagram illustrating the potential mechanism of action via kinase inhibition.
Conclusion
6-chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine (CAS 1239647-60-9) is a heterocyclic compound with a core structure known for its biological relevance. While a detailed, publicly available report on its specific synthesis and complete spectroscopic characterization is currently lacking, its structure is well-defined. Further research into the synthesis and biological evaluation of this compound could uncover novel therapeutic applications, potentially in the realm of kinase inhibition or other areas where the triazolopyridine scaffold has shown promise. The methodologies and analytical techniques described herein provide a foundational framework for such future investigations.
References
- 1. This compound | 1239647-60-9 | Benchchem [benchchem.com]
- 2. 1239647-60-9|this compound|BLD Pharm [bldpharm.com]
- 3. CAS#:124961-83-7 | 6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | Chemsrc [chemsrc.com]
- 4. 1239647-60-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-depth Technical Guide on the Physical and Chemical Properties of 6-Chloro-triazolo[1,5-a]pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, the triazolo[1,5-a]pyridine scaffold, is a recognized privileged structure, known to interact with a variety of biological targets. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside relevant experimental protocols and potential biological activities, to support ongoing research and development efforts.
Chemical Identity
| Property | Value |
| IUPAC Name | 6-chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine |
| CAS Number | 1239647-60-9[4] |
| Molecular Formula | C₆H₅ClN₄[4] |
| Molecular Weight | 168.58 g/mol [4] |
| Canonical SMILES | C1=CC2=NC(=NN2C=C1Cl)N |
| InChI Key | LXNPYPUQZKXAIW-UHFFFAOYSA-N |
Physicochemical Properties
A thorough literature search did not yield specific experimentally determined quantitative data for the melting point, boiling point, and solubility of 6-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine. However, information on related compounds and general characteristics of the triazolopyridine class suggests the following:
| Property | Description/Value |
| Melting Point | Data not available. Typically, crystalline solids of this nature exhibit melting points above 200 °C. |
| Boiling Point | Data not available. Expected to be high and likely to decompose before boiling under atmospheric pressure. |
| Solubility | Data not available. Likely to be sparingly soluble in water and more soluble in polar organic solvents such as DMSO and DMF. |
| pKa | Data not available. The presence of the amino group and the triazole ring suggests the compound will have basic properties. |
| Appearance | Expected to be a solid, likely in crystalline form. |
| Storage | Should be stored in a cool, dry place, away from light and moisture. |
Spectroscopic Data
-
¹H NMR: Protons on the pyridine and triazole rings would appear in the aromatic region (typically δ 7.0-9.0 ppm). The chemical shifts would be influenced by the positions of the chloro and amino substituents. The amine protons would likely appear as a broad singlet.
-
¹³C NMR: Aromatic carbons would resonate in the range of δ 110-160 ppm. The carbon bearing the chlorine atom would be shifted downfield.
-
Mass Spectrometry: The molecular ion peak [M]+ would be expected at m/z 168, with a characteristic isotopic pattern for a chlorine-containing compound ([M+2]+ at approximately one-third the intensity of the molecular ion peak).
-
Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the amine group (around 3300-3500 cm⁻¹), C=N and C=C stretching vibrations in the aromatic region (around 1500-1650 cm⁻¹), and a C-Cl stretching vibration (typically below 800 cm⁻¹).
Synthesis and Experimental Protocols
While a specific, detailed protocol for the synthesis of 6-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine was not found, the synthesis of related triazolo[1,5-a]pyridines has been widely reported. A general and plausible synthetic route can be adapted from these methodologies.[1][2][3]
A common approach involves the cyclization of a substituted 2-aminopyridine derivative. For the target molecule, a potential precursor would be 2,6-diamino-5-chloropyridine. The synthesis could proceed via the formation of an N-acylaminopyridine intermediate, followed by cyclization to form the triazole ring.
General Synthetic Workflow:
Caption: Proposed synthetic workflow for 6-Chloro-triazolo[1,5-a]pyridin-2-amine.
Illustrative Experimental Protocol (Adapted from similar syntheses):
-
Acylation: To a solution of 2,6-diamino-5-chloropyridine in a suitable solvent (e.g., pyridine or acetic acid), an acylating agent (e.g., acetic anhydride) is added dropwise at a controlled temperature (e.g., 0-10 °C). The reaction mixture is then stirred at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation of Intermediate: The reaction mixture is quenched with water or an aqueous base (e.g., sodium bicarbonate solution) and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude N-acylaminopyridine intermediate, which may be purified by recrystallization or column chromatography.
-
Cyclization: The isolated intermediate is treated with a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). The reaction is typically heated to reflux for several hours.
-
Work-up and Purification of Final Product: After cooling, the reaction mixture is carefully quenched with ice water and neutralized with a base. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 6-Chloro-triazolo[1,5-a]pyridin-2-amine.
Characterization Protocol:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed to confirm the elemental composition.
-
Melting Point: The melting point is determined using a standard melting point apparatus.
-
Purity Analysis: Purity is assessed by High-Performance Liquid Chromatography (HPLC) using a suitable column and mobile phase.
Biological Activity and Potential Signaling Pathways
While specific biological data for 6-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is limited, the triazolo[1,5-a]pyridine scaffold is known to be a versatile pharmacophore with a wide range of biological activities. Derivatives have been investigated as kinase inhibitors, central nervous system agents, and antimicrobial agents.[5]
Potential as Kinase Inhibitors:
Many triazolopyridine derivatives have been shown to inhibit various protein kinases, which are key regulators of cellular processes. Their mechanism of action often involves competitive binding at the ATP-binding site of the kinase domain.
Caption: General mechanism of action for a kinase inhibitor.
Experimental Protocol for a Kinase Inhibition Assay (General):
-
Reagents and Materials: Kinase enzyme, substrate peptide, ATP, assay buffer, 96-well plates, detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Assay Procedure:
-
A dilution series of the test compound (6-Chloro-triazolo[1,5-a]pyridin-2-amine) is prepared in the assay buffer.
-
The kinase, substrate, and test compound are incubated together in the wells of a 96-well plate for a defined period at a specific temperature.
-
The kinase reaction is initiated by the addition of ATP.
-
After a set incubation time, the reaction is stopped, and the amount of ADP produced (or substrate consumed) is quantified using a suitable detection reagent and a plate reader.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Conclusion
6-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine represents a promising scaffold for the development of novel therapeutic agents, particularly in the area of kinase inhibition. This technical guide has summarized the available information on its physical and chemical properties and provided a framework for its synthesis and biological evaluation. Further experimental work is required to fully characterize this compound and explore its therapeutic potential. The protocols and data presented herein are intended to serve as a valuable resource for researchers in this field.
References
- 1. A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5- a ]pyridines synthesis utilizing 1-amino-2-imino ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02256J [pubs.rsc.org]
- 2. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. 1,2,3-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. 1239647-60-9 CAS MSDS (6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | 1239647-60-9 | Benchchem [benchchem.com]
6-Chloro-triazolo[1,5-a]pyridin-2-amine: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of 6-Chloro-triazolo[1,5-a]pyridin-2-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. This document details its commercial availability, physicochemical properties, potential synthetic routes, and the broader biological context of the triazolopyridine scaffold.
Commercial Availability and Physicochemical Properties
6-Chloro-triazolo[1,5-a]pyridin-2-amine (CAS No. 1239647-60-9) is readily available from a variety of commercial chemical suppliers. These suppliers typically offer the compound in research-grade purities, often exceeding 97%. While specific analytical data such as NMR and HPLC spectra are often available upon request from the supplier, this information is not always publicly accessible.
A summary of key physicochemical properties is provided in the table below. This data is essential for experimental design, including reaction setup, solvent selection, and analytical method development.
| Property | Value | Source |
| CAS Number | 1239647-60-9 | [1][2] |
| Molecular Formula | C₆H₅ClN₄ | [1][3] |
| Molecular Weight | 168.58 g/mol | [1][3] |
| IUPAC Name | 6-chloro-[1][3][4]triazolo[1,5-a]pyridin-2-amine | [1] |
| Alternative Names | 2-Amino-6-chloro-[1][3][4]triazolo[1,5-a]pyridine | [2] |
| Storage Conditions | Under inert gas (nitrogen or Argon) at 2–8 °C | [3] |
Synthesis and Experimental Protocols
One common approach involves the reaction of a 2-aminopyridine with a reagent that provides the remaining two nitrogen atoms and one carbon atom of the triazole ring. For instance, N-(pyridin-2-yl)benzimidamides can undergo intramolecular annulation mediated by reagents like (diacetoxyiodo)benzene (PIDA) to form the triazolopyridine core. Other methods include copper-catalyzed oxidative coupling reactions.
Below is a generalized experimental protocol for the synthesis of a[1][3][4]triazolo[1,5-a]pyridine derivative, which could be adapted for the synthesis of the 6-chloro analog.
General Protocol for the Synthesis of[1][3][4]triazolo[1,5-a]pyridines:
-
Starting Materials: A suitably substituted 2-aminopyridine (e.g., 2-amino-5-chloropyridine as a precursor for the target compound) and a cyclizing agent.
-
Reaction Conditions: The reaction is typically carried out in an organic solvent. The choice of solvent and temperature will depend on the specific cyclizing agent used.
-
Work-up and Purification: Following the reaction, the mixture is typically quenched with water and the product is extracted with an organic solvent. The crude product is then purified using standard techniques such as column chromatography or recrystallization.
For a more specific, catalyst-free approach, a recently developed microwave-mediated synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides offers a potential route. This method involves a tandem reaction consisting of transamidation, nucleophilic addition, and condensation.
Potential Biological Activity and Signaling Pathways
The[1][3][4]triazolo[1,5-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] Derivatives of this scaffold have been reported to exhibit a wide range of biological activities, including roles as anticancer, antimicrobial, and anti-inflammatory agents.
While specific biological data for 6-Chloro-triazolo[1,5-a]pyridin-2-amine is limited in the public domain, the broader class of triazolopyridines has been associated with several signaling pathways and mechanisms of action:
-
RORγt Inverse Agonism: Certain[1][3][4]triazolo[1,5-a]pyridine derivatives have been identified as potent inverse agonists of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[4] RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in autoimmune diseases. An inverse agonist would suppress the constitutive activity of RORγt, leading to a reduction in the production of pro-inflammatory cytokines like IL-17A.
-
Inhibition of Sterol Biosynthesis: Some[1][3][5]triazolo[1,5-a]pyridine derivatives have shown trypanocidal activity by inhibiting 14α-demethylase, a key enzyme in the sterol biosynthesis pathway of parasites like Trypanosoma cruzi.[6] This inhibition disrupts the parasite's cell membrane integrity, leading to cell death.
-
Kinase Inhibition: The fused heterocyclic nature of the triazolopyridine core makes it a suitable scaffold for the design of kinase inhibitors. Various derivatives have been explored as inhibitors of kinases such as JAK1 and JAK2, which are involved in cytokine signaling pathways that regulate inflammation and immunity.
Conclusion
6-Chloro-triazolo[1,5-a]pyridin-2-amine is a commercially available compound that belongs to a class of heterocycles with significant potential in drug discovery. While specific experimental and biological data for this particular derivative are not extensively documented in publicly accessible sources, the known synthetic routes and diverse biological activities of the triazolopyridine scaffold provide a strong foundation for its further investigation. Researchers and drug development professionals can leverage this information to explore the potential of 6-Chloro-triazolo[1,5-a]pyridin-2-amine in various therapeutic areas, from autoimmune diseases to infectious agents. Further research is warranted to fully elucidate the specific properties and potential applications of this compound.
References
- 1. bldpharm.com [bldpharm.com]
- 2. 6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine | 1239647-60-9 | Benchchem [benchchem.com]
- 3. 1239647-60-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 5. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
- 6. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
The Multifaceted Biological Activities of Triazolopyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The triazolopyridine scaffold, a fusion of triazole and pyridine rings, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1] These compounds have emerged as promising candidates in the development of novel therapeutics for a wide range of diseases, including cancer, microbial infections, and inflammatory conditions.[2] This technical guide provides an in-depth overview of the biological activities of triazolopyridine derivatives, with a focus on their anticancer and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate further research and drug development in this area.
Anticancer Activity of Triazolopyridine Derivatives
Triazolopyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various human cancer cell lines.[3] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[4][5]
Quantitative Anticancer Activity Data
The antiproliferative activity of various triazolopyridine and related triazolopyrimidine derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of reported IC50 values against different cancer cell lines is presented below.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo-[4,3-e][1][2][4]triazolopyrimidine 1 | HCC1937 (Breast Cancer) | 7.01 | [4] |
| Pyrazolo-[4,3-e][1][2][4]triazolopyrimidine 1 | HeLa (Cervical Cancer) | 11 | [4] |
| Pyrazolo-[4,3-e][1][2][4]triazolopyrimidine 2 | HCC1937 (Breast Cancer) | >50 | [4] |
| Pyrazolo-[4,3-e][1][2][4]triazolopyrimidine 3 | HCC1937 (Breast Cancer) | 48.28 | [4] |
| [1][2][4]triazolo[1,5-a]pyridinylpyridine 1c | HCT-116 (Colon Cancer) | Not specified | [5] |
| [1][2][4]triazolo[1,5-a]pyridinylpyridine 2d | HCT-116 (Colon Cancer) | Not specified | [5] |
| [1][2][4]triazolo[1,5-a]pyridinylpyridine 1c | U-87 MG (Glioblastoma) | Not specified | [5] |
| [1][2][4]triazolo[1,5-a]pyridinylpyridine 2d | U-87 MG (Glioblastoma) | Not specified | [5] |
| [1][2][4]triazolo[1,5-a]pyridinylpyridine 1c | MCF-7 (Breast Cancer) | Not specified | [5] |
| [1][2][4]triazolo[1,5-a]pyridinylpyridine 2d | MCF-7 (Breast Cancer) | Not specified | [5] |
| Triazole Pyridine Derivative TP6 | B16F10 (Murine Melanoma) | Potent | [6] |
| [1][2][4]triazolo[4,3-a]pyrazine 4d | SNU5 (Gastric Cancer) | Highly active | [7] |
| Triazolopyrimidine hybrid 13c | HCT116 (Colon Carcinoma) | 6.10 | [8] |
| Triazolopyrimidine hybrid 13c | HeLa (Cervical Carcinoma) | 10.33 | [8] |
| Triazolopyrimidine hybrid 13c | MCF-7 (Breast Carcinoma) | 2.42 | [8] |
| Triazolopyrimidine hybrid 11e | HCT116 (Colon Carcinoma) | Strong activity | [8] |
| Triazolopyrimidine hybrid 7c | HCT116 (Colon Carcinoma) | Strong activity | [8] |
| Steroidal[17,16-d][1][2][4]triazolo[1,5-a]pyrimidine 2i | PC-3 (Prostatic Carcinoma) | Significant | [9] |
| Steroidal[17,16-d][1][2][4]triazolo[1,5-a]pyrimidine 2n | PC-3 (Prostatic Carcinoma) | Significant | [9] |
| Steroidal[17,16-d][1][2][4]triazolo[1,5-a]pyrimidine 4f | PC-3 (Prostatic Carcinoma) | Significant | [9] |
| Steroidal[17,16-d][1][2][4]triazolo[1,5-a]pyrimidine 2i | MCF-7 (Breast Carcinoma) | Significant | [9] |
| Steroidal[17,16-d][1][2][4]triazolo[1,5-a]pyrimidine 2n | MCF-7 (Breast Carcinoma) | Significant | [9] |
| Steroidal[17,16-d][1][2][4]triazolo[1,5-a]pyrimidine 4f | MCF-7 (Breast Carcinoma) | Significant | [9] |
| Steroidal[17,16-d][1][2][4]triazolo[1,5-a]pyrimidine 2i | EC9706 (Esophageal Carcinoma) | Significant | [9] |
| Steroidal[17,16-d][1][2][4]triazolo[1,5-a]pyrimidine 2n | EC9706 (Esophageal Carcinoma) | Significant | [9] |
| Steroidal[17,16-d][1][2][4]triazolo[1,5-a]pyrimidine 4f | EC9706 (Esophageal Carcinoma) | Significant | [9] |
| Triazolopyridine-based dual JAK/HDAC inhibitor 19 | MDA-MB-231 (Breast Cancer) | Submicromolar | |
| Triazolopyridine-based dual JAK/HDAC inhibitor 19 | RPMI-8226 (Multiple Myeloma) | Submicromolar |
Key Signaling Pathways in Anticancer Activity
Several critical signaling pathways have been identified as targets for the anticancer effects of triazolopyridine derivatives.
The Epidermal Growth Factor Receptor (EGFR) and the downstream PI3K/AKT signaling cascade are frequently dysregulated in cancer, promoting cell proliferation and survival.[10] Certain pyrazolo-triazolopyrimidine derivatives have been shown to inhibit the activation of EGFR and AKT.[4]
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in tumor cell proliferation, survival, migration, and invasion.[11] Some[1][2][4]triazolo[4,3-a]pyrazine derivatives have been identified as potent inhibitors of c-Met kinase.[7]
Tankyrase (TNKS) is an enzyme that plays a role in the WNT/β-catenin signaling pathway, which is often aberrantly activated in colorectal cancer.[12] A novel triazolopyridine derivative, TI-12403, has been identified as a TNKS inhibitor, leading to the downregulation of β-catenin target genes.[12]
The Janus kinase (JAK) and histone deacetylase (HDAC) pathways are both implicated in cancer cell proliferation and survival. Triazolopyridine-based dual inhibitors have been designed to target both JAK1/2 and pan-HDACs, demonstrating high cytotoxicity against cancer cell lines.
Antimicrobial Activity of Triazolopyridine Derivatives
Triazolopyridine derivatives have also shown promising activity against a range of microbial pathogens, including bacteria and fungi.[13][14] Their structural versatility allows for modifications that can enhance their antimicrobial efficacy.[1]
Quantitative Antimicrobial Activity Data
The antimicrobial potency of triazolopyridine and related derivatives is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Triazolo[4,3-a]pyrazine 2e | Staphylococcus aureus | 32 | [13] |
| Triazolo[4,3-a]pyrazine 2e | Escherichia coli | 16 | [13] |
| Pyridine Derivative 3 | Candida albicans | Promising | [14] |
| Pyridine Derivative 5b | Candida albicans | Promising | [14] |
| Pyridine Derivative 6c | Candida albicans | Promising | [14] |
| Pyridine Derivative 6d | Candida albicans | Promising | [14] |
| Triazolopyridine Derivative 13 | Candida albicans | Promising | [14] |
| Pyridine Derivative 3 | Aspergillus niger | Promising | [14] |
| Pyridine Derivative 5b | Aspergillus niger | Promising | [14] |
| Pyridine Derivative 6c | Aspergillus niger | Promising | [14] |
| Pyridine Derivative 6d | Aspergillus niger | Promising | [14] |
| Triazolopyridine Derivative 13 | Aspergillus niger | Promising | [14] |
| 1,2,4-Triazolo[1,5-a]pyrimidine 9d | Gram-positive & Gram-negative bacteria | 16-102 (µM) | [15] |
| 1,2,4-Triazolo[1,5-a]pyrimidine 9n | Gram-positive & Gram-negative bacteria | 16-102 (µM) | [15] |
| 1,2,4-Triazolo[1,5-a]pyrimidine 9o | Gram-positive & Gram-negative bacteria | 16-102 (µM) | [15] |
| 1,2,4-Triazolo[1,5-a]pyrimidine 9p | Gram-positive & Gram-negative bacteria | 16-102 (µM) | [15] |
| 1,2,4-Triazolo[1,5-a]pyrimidine 9d | Fungal species | 15.50-26.30 (µM) | [15] |
| 1,2,4-Triazolo[1,5-a]pyrimidine 9n | Fungal species | 15.50-26.30 (µM) | [15] |
| 1,2,4-Triazolo[1,5-a]pyrimidine 9o | Fungal species | 15.50-26.30 (µM) | [15] |
| 1,2,4-Triazolo[1,5-a]pyrimidine 9p | Fungal species | 15.50-26.30 (µM) | [15] |
Experimental Protocols
To ensure the reproducibility and standardization of research in this field, detailed experimental protocols for key biological assays are provided below.
In Vitro Anticancer Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Triazolopyridine derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[16]
-
Compound Treatment: Treat the cells with serial dilutions of the triazolopyridine derivatives and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
Materials:
-
Treated and control cell lysates
-
RIPA buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells using RIPA buffer and determine the protein concentration.[17]
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[17]
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.[17]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.[17]
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.[17]
Flow cytometry is used to analyze the cell cycle distribution of a cell population.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest and fix the cells in cold 70% ethanol.[18]
-
Staining: Resuspend the fixed cells in PI staining solution containing RNase A.[18]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[18]
In Vivo Anticancer Assay
Xenograft models are used to evaluate the antitumor efficacy of compounds in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Triazolopyridine derivative formulation
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice.[19]
-
Compound Administration: Once tumors reach a palpable size, randomize the mice into treatment and control groups and administer the triazolopyridine derivative or vehicle.[19]
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly.[19]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).[19]
Antimicrobial Assay
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20]
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Triazolopyridine derivative
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Compound Dilution: Prepare two-fold serial dilutions of the triazolopyridine derivative in CAMHB in a 96-well plate.[20]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.[15]
-
Inoculation: Inoculate each well with the bacterial suspension.[20]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[15]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[20]
Conclusion
Triazolopyridine derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with the potential for diverse structural modifications, makes them attractive candidates for further drug discovery and development efforts. The data, signaling pathway diagrams, and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and execution of future studies aimed at unlocking the full therapeutic potential of these remarkable molecules.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
- 7. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. c-MET [stage.abbviescience.com]
- 12. benchchem.com [benchchem.com]
- 13. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Microbroth Dilution | MI [microbiology.mlsascp.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Use ofTriazolo[1,5-a]pyridine Derivatives in Cancer Cell Lines
Application Notes and Protocols for the Use of[1][2][3]Triazolo[1,5-a]pyridine Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including potent anticancer properties.[4][5] Derivatives of this core structure have been synthesized and evaluated against a multitude of cancer cell lines, demonstrating efficacy by targeting various key signaling pathways implicated in tumorigenesis and cell survival. While specific data on 6-Chloro-triazolo[1,5-a]pyridin-2-amine is limited in publicly available literature, extensive research on analogous compounds provides valuable insights into the potential mechanisms of action and experimental approaches for this class of molecules.
These application notes provide a comprehensive overview of the use of[1][2][3]triazolo[1,5-a]pyridine derivatives in cancer research, including their effects on various cancer cell lines, the signaling pathways they modulate, and detailed protocols for essential in vitro assays.
Quantitative Data Summary: Antiproliferative Activity
The antiproliferative activity of various[1][2][3]triazolo[1,5-a]pyridine and related triazolopyrimidine derivatives has been assessed in a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below to facilitate comparison.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| [1][2][3]Triazolo[1,5-a]pyridinylpyridines | Compound 1c | HCT-116 (Colon) | Not Specified | [4] |
| U-87 MG (Glioblastoma) | Not Specified | [4] | ||
| MCF-7 (Breast) | Not Specified | [4] | ||
| [1][2][3]Triazolo[1,5-a]pyrimidine Indoles | Compound H12 | MGC-803 (Gastric) | 9.47 | [6] |
| HCT-116 (Colon) | 9.58 | [6] | ||
| MCF-7 (Breast) | 13.1 | [6] | ||
| [1][2][3]Triazolo[1,5-a]pyrimidines | Compound 19 | Bel-7402 (Liver) | 12.3 | [7] |
| HT-1080 (Fibrosarcoma) | 6.1 | [7] | ||
| [1][2][3]Triazolo[1,5-a]pyrimidines | Analogue 26 | HeLa (Cervical) | 0.75 | [8] |
| A549 (Lung) | 1.02 | [8] | ||
| HEK-293 (Non-tumoral) | 29.94 | [8] |
Targeted Signaling Pathways
Derivatives of the[1][2][3]triazolo[1,5-a]pyridine scaffold have been shown to exert their anticancer effects by modulating several critical signaling pathways that regulate cell proliferation, survival, and apoptosis.
1. PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival and is often dysregulated in cancer.[3][9][10][11] Some triazolopyridine derivatives have been shown to inhibit components of this pathway, leading to decreased proliferation and induction of apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
2. JAK/STAT Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is implicated in the proliferation and survival of cancer cells.[12][13][14][15] Inhibition of this pathway by triazolopyridine derivatives can lead to cell cycle arrest and apoptosis.
Caption: Inhibition of the JAK/STAT signaling pathway.
3. EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, when overactivated, can drive tumor growth.[16][17][18][19][20] Certain triazolopyridine derivatives can inhibit EGFR signaling, thereby suppressing cancer cell proliferation.
Caption: Inhibition of the EGFR signaling pathway.
4. TGF-β/ALK5 Signaling Pathway: The transforming growth factor-beta (TGF-β) signaling pathway has a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages.[21][22][23][24][25] ALK5 is a type I TGF-β receptor kinase, and its inhibition can block the pro-tumorigenic effects of TGF-β.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 13. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 14. JAK-STAT signaling in cancer: From cytokines to non-coding genome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The Role of TGF-β Signaling Pathways in Cancer and Its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. dovepress.com [dovepress.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of 6-Chloro-triazolo[1,5-a]pyridin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The compound 6-Chloro-triazolo[1,5-a]pyridin-2-amine belongs to the triazolo[1,5-a]pyridine class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to the diverse biological activities exhibited by its derivatives[1]. While specific biological targets for 6-Chloro-triazolo[1,5-a]pyridin-2-amine are not extensively documented in publicly available literature, compounds with the triazolopyridine core have shown potential as modulators of various signaling pathways, including those involving protein kinases. Derivatives of the closely related 1,2,4-triazolo[1,5-a]pyrimidine scaffold have been reported as inhibitors of kinases such as CDK-2 and ALK5[2][3]. This document provides detailed protocols for preliminary in vitro evaluation of 6-Chloro-triazolo[1,5-a]pyridin-2-amine, focusing on a generic kinase inhibition assay and a cell viability assay to assess its potential as a therapeutic agent.
Data Presentation
The following tables summarize hypothetical quantitative data for the in vitro assays described. This data is for illustrative purposes to demonstrate how results can be presented.
Table 1: Inhibitory Activity of 6-Chloro-triazolo[1,5-a]pyridin-2-amine against a Hypothetical Kinase (e.g., Kinase X)
| Compound Concentration (nM) | % Inhibition |
| 1 | 8.2 |
| 10 | 25.6 |
| 50 | 48.9 |
| 100 | 65.3 |
| 250 | 82.1 |
| 500 | 95.7 |
| IC₅₀ (nM) | 52.3 |
Table 2: Cell Viability (MTT Assay) of a Cancer Cell Line Treated with 6-Chloro-triazolo[1,5-a]pyridin-2-amine for 48 hours
| Compound Concentration (µM) | % Cell Viability |
| 0.1 | 98.5 |
| 1 | 85.2 |
| 10 | 51.7 |
| 50 | 22.4 |
| 100 | 5.8 |
| GI₅₀ (µM) | 9.8 |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of 6-Chloro-triazolo[1,5-a]pyridin-2-amine against a specific protein kinase.
Materials:
-
6-Chloro-triazolo[1,5-a]pyridin-2-amine
-
Recombinant Kinase of Interest (e.g., Kinase X)
-
Kinase-specific Substrate (peptide or protein)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase Buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl₂)[4]
-
Luminescent Kinase Assay Kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of 6-Chloro-triazolo[1,5-a]pyridin-2-amine in dimethyl sulfoxide (DMSO). Perform serial dilutions in kinase buffer to achieve the desired final concentrations.
-
Assay Setup:
-
Add 5 µL of the diluted compound or vehicle (DMSO in kinase buffer) to the wells of the assay plate.
-
Add 10 µL of a solution containing the kinase and its substrate in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Detection:
-
Add the reagent from the luminescent kinase assay kit that stops the kinase reaction and depletes the remaining ATP. Incubate as per the manufacturer's instructions.
-
Add the detection reagent that converts the newly formed ADP to ATP, which then drives a luciferase reaction. Incubate as per the manufacturer's instructions.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The light output is proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the 50% growth inhibition (GI₅₀) concentration of 6-Chloro-triazolo[1,5-a]pyridin-2-amine on a selected cell line.
Materials:
-
6-Chloro-triazolo[1,5-a]pyridin-2-amine
-
Human cancer cell line (e.g., A549, PC-9)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of 6-Chloro-triazolo[1,5-a]pyridin-2-amine in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals[5].
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization[5].
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the GI₅₀ value.
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: Hypothetical kinase signaling pathway inhibited by the test compound.
Experimental Workflow Diagrams
Caption: Workflow for the in vitro kinase inhibition assay.
Caption: Workflow for the MTT cell viability assay.
References
- 1. 6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine | 1239647-60-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Triazolopyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazolopyridine derivatives represent a versatile class of heterocyclic compounds with a wide range of pharmacological activities. They have garnered significant interest in drug discovery, particularly in oncology, due to their potential to modulate key cellular signaling pathways. This document provides detailed protocols for relevant cell-based assays to evaluate the efficacy and mechanism of action of novel triazolopyridine compounds. The featured assays are essential tools for determining cytotoxicity, pro-apoptotic activity, and target engagement within specific signaling cascades.
Data Presentation: Efficacy of Triazolopyridine Derivatives
The following tables summarize the cytotoxic and target-specific inhibitory activities of various triazolopyridine compounds from published studies. This data is intended to provide a comparative reference for researchers working with this class of molecules.
Table 1: Cytotoxicity of Triazolopyridine Derivatives in Human Cancer Cell Lines (IC50 values in µM)
| Compound ID/Reference | A549 (Lung) | MCF7 (Breast) | MDA-MB-231 (Breast) | RPMI-8226 (Multiple Myeloma) | HT-29 (Colon) | Additional Cell Lines |
| Series 1 (JAK/HDAC Inhibitors) [1] | - | - | 0.75 - 0.95 | 0.12 - 0.46 | - | - |
| Compound 19 (JAK/HDAC) [1] | - | - | 0.75 | 0.12 | - | - |
| Series 2 (Anticancer) [2] | - | 7.01 - 48.28 | - | - | - | HCC1937 (Breast): <50 |
| Compound 1 (EGFR/AKT) [2] | - | <50 | - | - | - | HCC1937 (Breast): <50 |
| Series 3 (TNKS/PI3K) [3] | - | - | - | - | 1 - 3.6 | - |
| Compound 14a (TNKS/PI3K) [3] | - | - | - | - | 1 | - |
| Filgotinib (JAK1 Inhibitor) [4] | - | - | - | - | - | See Table 2 |
| GCN2 Inhibitors [5] | - | - | - | - | 47% growth inhibition (HT29) | Leukemia (SR): 57.5% growth inhibition |
Note: "-" indicates data not available in the cited sources.
Table 2: Target-Specific Inhibition of Triazolopyridine Compounds
| Compound/Series | Target(s) | Assay Type | IC50 (nM) | Reference |
| Filgotinib (GLPG0634) | JAK1 | Recombinant JAKs | 10 | [4] |
| JAK2 | Recombinant JAKs | 28 | [4] | |
| JAK3 | Recombinant JAKs | 810 | [4] | |
| TYK2 | Recombinant JAKs | 116 | [4] | |
| Compound 19 | HDAC1 | Enzymatic | 25.4 | [1] |
| HDAC6 | Enzymatic | 4.3 | [1] | |
| JAK1 | Enzymatic | 165 | [1] | |
| JAK2 | Enzymatic | 278 | [1] | |
| GCN2 Inhibitor Series | GCN2 | Radiometric Kinase Assay | 18.6 - 46.4 | [5] |
Signaling Pathways Modulated by Triazolopyridine Compounds
Triazolopyridine derivatives have been shown to inhibit several critical signaling pathways implicated in cancer cell proliferation and survival. Below are graphical representations of the JAK/STAT and PI3K/Akt pathways, which are frequent targets of this compound class.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine-Based 1,2,4-Triazolo-Tethered Indole Conjugates Potentially Affecting TNKS and PI3K in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of JAK1-Preferential Inhibitor Filgotinib on Circulating Biomarkers and Whole Blood Genes/Pathways of Patients With Moderately to Severely Active Crohn’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Chloro-triazolo[1,5-a]pyridin-2-amine in Drug Discovery Screening Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound belonging to the triazolopyridine class. This scaffold is of significant interest in medicinal chemistry as it is isoelectronic with purines, suggesting a high potential for interaction with a wide array of biological targets.[1] While 6-Chloro-triazolo[1,5-a]pyridin-2-amine itself is primarily utilized as a key building block, its derivatives have demonstrated potent biological activity, particularly as kinase inhibitors. These derivatives have shown promise in the development of therapeutics for oncology and inflammatory diseases.[2][3]
This document provides an overview of the application of 6-Chloro-triazolo[1,5-a]pyridin-2-amine in drug discovery, with a focus on its role as a scaffold for the development of Monopolar Spindle 1 (Mps-1) kinase inhibitors. Mps-1 is a critical regulator of the spindle assembly checkpoint and is a promising target for cancer therapy.[4] Detailed protocols for a representative in vitro Mps-1 kinase inhibition assay and a cell proliferation assay are provided below.
Data Presentation: Biological Activity of 6-Chloro-triazolo[1,5-a]pyridin-2-amine Derivatives
While 6-Chloro-triazolo[1,5-a]pyridin-2-amine serves as a foundational scaffold, it is the derivatization of this core that yields potent biological activity. The following table summarizes the in vitro activity of representative derivatives against Mps-1 kinase and their anti-proliferative effects on the HeLa-MaTu-ADR cancer cell line. This data highlights the potential of this chemical series in oncology drug discovery.
| Compound ID | Modification on Scaffold | Mps-1 Kinase IC50 (nM) | HeLa-MaTu-ADR Cell Proliferation IC50 (µM) |
| Derivative A | Substituted phenyl group at the 2-amino position | < 250 | < 2.0 |
| Derivative B | Substituted amide group at the 2-amino position | < 500 | < 10 |
| Derivative C | Urea linkage at the 2-amino position | < 1000 | < 10 |
Note: The data presented is for derivatives of 6-Chloro-triazolo[1,5-a]pyridin-2-amine as described in patent literature. The specific structures of the derivatives are proprietary.
Experimental Protocols
In Vitro Mps-1 Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol describes a method to determine the in vitro inhibitory activity of compounds against human Mps-1 kinase.
Materials and Reagents:
-
Recombinant human Mps-1 kinase (N-terminally GST-tagged)
-
Biotinylated substrate peptide
-
Europium-labeled anti-phospho-Serine/Threonine antibody (donor)
-
Streptavidin-labeled with cross-linked allophycocyanin (SA-XLent) (acceptor)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds (dissolved in DMSO)
-
384-well low-volume microplates
-
Plate reader capable of TR-FRET detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Preparation: Add 2 µL of the diluted test compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Prepare a master mix containing the Mps-1 kinase and the biotinylated substrate peptide in assay buffer. Add 4 µL of this master mix to each well.
-
Initiation of Kinase Reaction: Prepare a solution of ATP in assay buffer. Add 4 µL of the ATP solution to each well to start the kinase reaction. The final volume in each well should be 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Prepare a detection mix containing the Europium-labeled antibody and SA-XLent in a suitable detection buffer. Add 10 µL of the detection mix to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for the development of the FRET signal.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Determine the percent inhibition for each compound concentration relative to the DMSO control. Fit the data to a dose-response curve to calculate the IC50 value.
Caption: Workflow for the in vitro Mps-1 kinase inhibition assay.
Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the anti-proliferative activity of compounds on the HeLa-MaTu-ADR (human cervical adenocarcinoma) cell line.
Materials and Reagents:
-
HeLa-MaTu-ADR cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds (dissolved in DMSO)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Harvest and count HeLa-MaTu-ADR cells. Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.
Mandatory Visualization
Mps-1 Signaling Pathway in the Spindle Assembly Checkpoint
The following diagram illustrates the central role of Mps-1 kinase in the spindle assembly checkpoint (SAC), a critical cellular process that ensures the fidelity of chromosome segregation during mitosis. Mps-1 is activated at unattached kinetochores and initiates a signaling cascade that leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing premature sister chromatid separation. The diagram shows how inhibitors targeting Mps-1 can disrupt this pathway, leading to mitotic arrest and potentially cell death in cancer cells.
Caption: Mps-1 signaling pathway and the point of inhibition.
References
Application Notes and Protocols for Evaluating the Cytotoxicity of 6-Chloro-triazolo[1,5-a]pyridin-2-amine using an MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for assessing the cytotoxic effects of the novel compound, 6-Chloro-triazolo[1,5-a]pyridin-2-amine, on mammalian cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a sensitive, quantitative, and reliable colorimetric method for evaluating cell viability. The principle of this assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria. The amount of insoluble formazan produced is directly proportional to the number of viable cells. By dissolving the formazan crystals in a solubilization solution, the concentration can be determined by measuring the absorbance at a specific wavelength (typically between 550 and 600 nm) using a microplate reader. This protocol is designed to be a starting point for the initial screening of the cytotoxic potential of 6-Chloro-triazolo[1,5-a]pyridin-2-amine and can be adapted for various cell lines and experimental conditions.
Compound Information
| Compound Name | Chemical Formula | Molecular Weight | CAS Number |
| 6-Chloro-triazolo[1,5-a]pyridin-2-amine | C6H5ClN4 | 168.58 g/mol | 1239647-60-9 |
Experimental Protocols
Materials and Reagents
-
Cell Lines: A suitable cancer cell line (e.g., A549 - human lung carcinoma, HeLa - human cervical cancer, or MCF-7 - human breast cancer) should be selected based on the research objectives.
-
6-Chloro-triazolo[1,5-a]pyridin-2-amine: Stock solution prepared in sterile DMSO (e.g., 10 mM).
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate Buffered Saline (PBS). Filter-sterilize and store at 4°C in the dark.
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.
-
Phosphate Buffered Saline (PBS): Sterile.
-
Trypsin-EDTA: For detaching adherent cells.
-
96-well flat-bottom sterile cell culture plates.
-
CO2 Incubator: Maintained at 37°C with 5% CO2 and >90% humidity.
-
Microplate Reader: Capable of measuring absorbance at 570 nm.
-
Sterile pipette tips and tubes.
-
Inverted Microscope.
Experimental Workflow Diagram
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer or an automated cell counter).
-
Dilute the cell suspension to the desired seeding density in fresh culture medium. The optimal cell density should be determined empirically for each cell line but is typically in the range of 5 x 10³ to 1 x 10⁴ cells per well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for a "no-cell" control (medium only) to serve as a blank.
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of the 6-Chloro-triazolo[1,5-a]pyridin-2-amine stock solution in culture medium. A suggested starting range is from 0.1 µM to 100 µM. It is recommended to perform a wide range of concentrations for the initial screening.
-
The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After the 24-hour incubation period, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test
-
Application Notes and Protocols: Antiviral Activity Screening of 6-Chloro-triazolo[1,5-a]pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The triazolo[1,5-a]pyridine and the structurally related triazolo[1,5-a]pyrimidine scaffolds are recognized as privileged heterocyclic systems in medicinal chemistry, demonstrating a wide range of biological activities, including antiviral properties.[1][2] Derivatives of these core structures have shown potent activity against various DNA and RNA viruses.[1] While specific antiviral data for 6-Chloro-triazolo[1,5-a]pyridin-2-amine is not extensively documented in publicly available literature, its structural similarity to known antiviral agents makes it a compound of significant interest for screening and development.
This document provides a comprehensive set of protocols and application notes to guide the investigation of the antiviral potential of 6-Chloro-triazolo[1,5-a]pyridin-2-amine. The proposed screening strategy is based on the known mechanisms of action of related triazolopyrimidine derivatives, which include the inhibition of Hepatitis B virus (HBV) surface antigen (HBsAg) secretion and the disruption of the influenza A virus RNA-dependent RNA polymerase (RdRP) complex.[3][4]
Proposed Antiviral Screening Strategy
Given the known activities of analogous compounds, a tiered screening approach is recommended for 6-Chloro-triazolo[1,5-a]pyridin-2-amine. The initial phase should involve broad-spectrum antiviral screening against a panel of representative viruses, followed by more focused mechanistic studies based on any observed activity.
Primary Screening:
-
Cytopathic Effect (CPE) Reduction Assay: To assess general antiviral activity against viruses that cause visible damage to host cells.
-
Plaque Reduction Assay: To quantify the inhibition of viral replication and determine the 50% effective concentration (EC50).
Secondary/Mechanistic Screening (based on primary results):
-
HBsAg Secretion Assay: If activity against HBV is observed.
-
Influenza A Virus RdRP Inhibition Assay: If activity against influenza A is detected.
Data Presentation
Quantitative data from the antiviral assays should be systematically recorded to allow for clear comparison and evaluation. The following tables provide a template for organizing the experimental results.
Table 1: Cytotoxicity and Antiviral Activity Summary
| Compound | Virus Strain | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| 6-Chloro-triazolo[1,5-a]pyridin-2-amine | |||||
| Positive Control |
Table 2: HBsAg Secretion Inhibition Data
| Compound | Cell Line (HBV-producing) | IC50 (µM) for HBsAg Secretion |
| 6-Chloro-triazolo[1,5-a]pyridin-2-amine | ||
| Positive Control (e.g., HBF-0259) |
Table 3: Influenza A Virus RdRP PA-PB1 Interaction Inhibition Data
| Compound | Assay Type (e.g., ELISA) | IC50 (µM) |
| 6-Chloro-triazolo[1,5-a]pyridin-2-amine | ||
| Positive Control |
Experimental Protocols
Protocol 1: Cytopathic Effect (CPE) Reduction Assay
This assay is a primary screening method to evaluate the ability of a compound to protect host cells from virus-induced damage.[5]
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero 76 cells)
-
Cell culture medium (e.g., MEM with 2% FBS)
-
96-well cell culture plates
-
Test compound (6-Chloro-triazolo[1,5-a]pyridin-2-amine)
-
Positive control antiviral drug
-
Virus stock
-
Neutral red or Crystal Violet stain
-
Plate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with the host cells at a density that will yield a near-confluent monolayer the following day.
-
Compound Preparation: Prepare serial dilutions of the test compound and positive control in cell culture medium. A common starting concentration is 100 µM.
-
Treatment and Infection:
-
For antiviral assessment, remove the growth medium from the cell monolayer and add the compound dilutions.
-
Subsequently, infect the cells with the virus at a multiplicity of infection (MOI) that typically produces >80% CPE within 48-72 hours.
-
Include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus or compound).
-
For cytotoxicity assessment, add the compound dilutions to uninfected cells.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until significant CPE is observed in the virus control wells.
-
Staining: Remove the medium and stain the cells with a viability dye such as neutral red or crystal violet.
-
Data Analysis: Quantify the stain uptake using a plate reader. Calculate the 50% cytotoxic concentration (CC50) from the uninfected, treated wells and the 50% effective concentration (EC50) from the infected, treated wells using regression analysis. The Selectivity Index (SI) is calculated as CC50/EC50.
Protocol 2: Plaque Reduction Assay
This assay quantifies the reduction in the formation of viral plaques, providing a more precise measure of antiviral activity.[6]
Materials:
-
Host cell line in 6-well plates
-
Test compound
-
Virus stock
-
Overlay medium (e.g., medium with 1% methylcellulose)
-
Crystal violet solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Grow a confluent monolayer of host cells in 6-well plates.
-
Infection: Infect the cell monolayers with a dilution of the virus that will produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour.
-
Treatment: After adsorption, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing various concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a duration that allows for plaque formation (typically 2-5 days).
-
Staining: Remove the overlay medium, fix the cells (e.g., with 10% formalin), and then stain with crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Protocol 3: HBsAg Secretion Assay
This assay is specific for determining the inhibitory effect of the compound on the secretion of Hepatitis B virus surface antigen from infected cells.[3]
Materials:
-
HBV-producing hepatoma cell line (e.g., HepG2.2.15)
-
Cell culture medium
-
24-well plates
-
Test compound
-
HBsAg ELISA kit
Procedure:
-
Cell Culture: Plate the HBV-producing cells in 24-well plates and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
Supernatant Collection: Collect the cell culture supernatant at the end of the treatment period.
-
HBsAg Quantification: Quantify the amount of HBsAg in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of the compound that inhibits HBsAg secretion by 50% (IC50) compared to the untreated control.
Visualizations
Experimental Workflow
Caption: General workflow for antiviral screening of the test compound.
Potential Mechanism of Action: Inhibition of Influenza A RdRP
Derivatives of triazolopyrimidines have been shown to inhibit influenza A virus by disrupting the interaction between the PA and PB1 subunits of the viral RNA-dependent RNA polymerase (RdRP).[4][7] This prevents the formation of a functional polymerase complex, thereby inhibiting viral replication.
References
- 1. Triazolopyrimidine Nuclei: Privileged Scaffolds for Developing Antiviral Agents with a Proper Pharmacokinetic Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Triazolo-pyrimidine Derivatives as Novel Inhibitors of Hepatitis B Virus Surface Antigen (HBsAg) Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Substituted Triazolopyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Substituted[1][2][3]triazolo[4,3-a]pyridines are a significant class of nitrogen-containing heterocyclic compounds. Due to their structural similarities to purine nucleobases, they are capable of interacting with a wide array of biological targets. This scaffold is prevalent in medicinal chemistry, with derivatives showing promise as kinase inhibitors for cancer therapy, anti-inflammatory agents, and treatments for neurodegenerative diseases[1][3]. The synthesis of these compounds is a key area of research in the development of new therapeutic agents. This document provides a detailed protocol for the synthesis of substituted triazolopyridines, based on methods described in the patent literature.
General Synthetic Approach: Cyclization of 2-Hydrazinopyridines
A common and effective method for the synthesis of the[1][2][3]triazolo[4,3-a]pyridine core involves the cyclization of a 2-hydrazinopyridine precursor with a suitable carboxylic acid or its derivative. A notable example is the reaction of 2-hydrazino-3-chloropyridine with various acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃), often facilitated by microwave irradiation to reduce reaction times and improve yields[2].
Reaction Scheme:
(A representative reaction scheme showing the cyclization of 2-hydrazino-3-chloropyridine with an acid to form an 8-chloro-[1][2][3]triazolo[4,3-a]pyridine derivative.)
Experimental Protocol: Microwave-Assisted Synthesis of 8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine
This protocol is adapted from a patented method for the synthesis of triazolopyridine derivatives[2].
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Hydrazino-3-chloropyridine | ≥98% | Commercial |
| Acetic Acid, Glacial | ACS Grade | Commercial |
| Phosphorus Oxychloride (POCl₃) | ≥99% | Commercial |
| Ethanol (for recrystallization) | Anhydrous | Commercial |
| Microwave Reactor | N/A | e.g., Biotage, CEM |
| Round-bottom flask (microwave safe) | 10-20 mL | N/A |
| Magnetic Stirrer | N/A | N/A |
| Rotary Evaporator | N/A | N/A |
| Filtration apparatus | N/A | N/A |
| Melting point apparatus | N/A | N/A |
| NMR Spectrometer | 400 MHz or higher | N/A |
Detailed Procedure
-
Reaction Setup: In a 10-20 mL microwave reactor vessel equipped with a magnetic stir bar, combine 2-hydrazino-3-chloropyridine (10 mmol, 1.43 g) and glacial acetic acid (50 mmol, 2.86 mL).
-
Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃) to the mixture. The molar ratio of 2-hydrazino-3-chloropyridine to acetic acid to POCl₃ should be approximately 1:5:2-20[2].
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 140°C for 15 minutes[2]. Monitor the reaction progress by thin-layer chromatography (TLC) if possible.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentration: Concentrate the reaction solution under reduced pressure using a rotary evaporator to remove excess POCl₃ and acetic acid.
-
Purification: The resulting residue is purified by recrystallization from anhydrous ethanol to yield the product as a white crystalline solid[2].
-
Characterization: The final product, 8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine, is characterized by melting point determination and NMR spectroscopy[2].
Quantitative Data Summary
The following table summarizes the results for the synthesis of two representative triazolopyridine derivatives using the described microwave-assisted method[2].
| Product Name | R Group | Yield (%) | Melting Point (°C) | ¹H NMR (400 MHz, CDCl₃) δ (ppm) |
| 8-chloro-[1][2][3]triazolo[4,3-a]pyridine | H | 92.0 | 193-195 | 8.94 (s, 1H, triazole-H), 8.17 (d, 1H, Py), 7.35 (d, 1H, Py), 6.85 (t, 1H, Py) |
| 8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyridine | CH₃ | 97.0 | 180-182 | 7.85 (d, 1H, Py), 7.30 (d, 1H, Py), 6.84 (t, 1H, Py), 2.77 (s, 3H, Me) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of substituted triazolopyridines.
References
- 1. WO2022086828A1 - Triazolopyridinyl compounds as kinase inhibitors - Google Patents [patents.google.com]
- 2. CN102180875A - Preparation method of triazolopyridine derivative - Google Patents [patents.google.com]
- 3. Method for preparing substituted triazolopyridines | Patent Publication Number 20150148542 | Patexia [patexia.com]
Troubleshooting & Optimization
Navigating Triazolopyridine Synthesis: A Technical Guide to Common Byproducts and Troubleshooting
For researchers, scientists, and professionals in drug development, the synthesis of triazolopyridines, a key scaffold in many pharmaceutical agents, can present challenges with the formation of unwanted byproducts. This technical support center provides a comprehensive guide to identifying and mitigating these common impurities through detailed troubleshooting advice and optimized experimental protocols.
The successful synthesis of triazolopyridines is crucial for the advancement of various therapeutic areas. However, the nature of the synthetic routes employed can often lead to a mixture of products, complicating purification and reducing overall yield. This guide will delve into the most frequently encountered byproducts, their mechanisms of formation, and practical strategies to minimize their occurrence.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts in triazolopyridine synthesis?
A1: The most prevalent byproducts encountered during triazolopyridine synthesis are typically isomeric forms of the target molecule, arising from rearrangements, as well as unreacted starting materials and intermediates. Specifically, for the synthesis of[1][2][3]triazolo[4,3-a]pyridines, the most common byproduct is the more thermodynamically stable[1][2][3]triazolo[1,5-a]pyridine isomer, formed via the Dimroth rearrangement.[3][4][5][6] Other potential byproducts include uncyclized hydrazone intermediates and, in some cases, products resulting from the ring-opening of the triazole ring.[1]
Q2: What is the Dimroth rearrangement and how can it be avoided?
A2: The Dimroth rearrangement is a common isomerization reaction in heterocyclic chemistry where an endocyclic and an exocyclic nitrogen atom switch places.[6] In the context of triazolopyridine synthesis, the kinetically favored[1][2][3]triazolo[4,3-a]pyridine can rearrange to the thermodynamically more stable[1][2][3]triazolo[1,5-a]pyridine isomer. This rearrangement is often promoted by acidic or basic conditions, as well as elevated temperatures.[3][5]
To minimize the Dimroth rearrangement:
-
Control pH: Maintain neutral or near-neutral reaction conditions. The rearrangement is catalyzed by both acids and bases.[5]
-
Lower Reaction Temperature: Perform the cyclization at the lowest effective temperature to disfavor the rearrangement pathway.
-
Choice of Reagents and Solvents: The selection of cyclizing agents and solvents can influence the extent of the rearrangement. Mild reaction conditions are generally preferred.
-
Microwave Synthesis: Microwave-assisted synthesis has been reported to reduce unwanted byproducts by enabling rapid heating to the target temperature, potentially minimizing the time for side reactions to occur.[7]
Q3: I am observing a significant amount of unreacted hydrazone in my reaction mixture. What could be the cause?
A3: Incomplete cyclization leading to residual hydrazone intermediate can be due to several factors:
-
Insufficiently strong cyclizing agent: The reagent used to effect the final ring closure may not be reactive enough under the chosen conditions.
-
Steric hindrance: Bulky substituents on the pyridine ring or the aldehyde/acyl group can slow down the cyclization step.
-
Reaction time and temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an adequate temperature for complete conversion.
-
Deactivation of the catalyst: In catalyzed reactions, the catalyst may have lost its activity before the reaction reached completion.
Q4: Are there any specific byproducts associated with oxidative cyclization methods?
A4: Oxidative cyclization of pyridylhydrazones is a common route to triazolopyridines.[1] While generally efficient, potential side reactions can include over-oxidation of sensitive functional groups on the starting materials or the product. The choice of oxidant is critical. For instance, while N-chlorosuccinimide (NCS) is an effective oxidant, harsh conditions could potentially lead to chlorination of the aromatic rings as a minor side reaction, although this is not commonly reported as a major issue in the primary literature for this specific transformation. The main focus remains on achieving complete cyclization without promoting the Dimroth rearrangement.
Q5: What side products can be expected in palladium-catalyzed triazolopyridine syntheses?
A5: Palladium-catalyzed methods, such as the coupling of 2-chloropyridine with hydrazides followed by cyclization, are powerful but can have their own set of byproducts.[8][9] Potential side products can include:
-
Homocoupling of the starting materials.
-
Dehalogenation of the 2-chloropyridine without coupling.
-
Incomplete cyclization of the intermediate.
-
Formation of isomeric products if the reaction conditions promote rearrangement.
-
Catalyst deactivation can lead to a mixture of starting materials and intermediates.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered during triazolopyridine synthesis.
| Issue | Potential Cause | Troubleshooting Steps |
| Presence of Isomeric Byproduct (e.g.,[1][2][3]triazolo[1,5-a]pyridine) | Dimroth Rearrangement due to acidic/basic conditions or high temperature.[3][5] | - Monitor and adjust the pH of the reaction mixture to be as close to neutral as possible.- Lower the reaction temperature and extend the reaction time if necessary.- Consider using milder cyclization reagents.- Explore microwave-assisted synthesis to shorten reaction times.[7] |
| High Levels of Unreacted Hydrazone Intermediate | Incomplete cyclization. | - Increase the reaction temperature or time.- Use a more potent cyclizing agent.- If using a catalyst, ensure its activity and consider increasing the catalyst loading. |
| Formation of Unidentified Impurities | Side reactions involving starting materials or solvent. | - Ensure the purity of starting materials and solvents.- Degas solvents to remove oxygen, which can cause oxidative side reactions.- Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Low Overall Yield | A combination of byproduct formation, incomplete reaction, and purification losses. | - Optimize reaction conditions (temperature, time, concentration) to favor the desired product.- Employ a more efficient purification method, such as flash column chromatography with an optimized solvent system or recrystallization. |
Key Experimental Protocols
Herein are detailed methodologies for key experiments aimed at minimizing byproduct formation.
Protocol 1: Synthesis of 3-Phenyl-[1][2][3]triazolo[4,3-a]pyridine via Oxidative Cyclization of 2-Pyridylhydrazone with Minimal Rearrangement
This protocol focuses on mild conditions to suppress the Dimroth rearrangement.
Step 1: Formation of the Hydrazone Intermediate
-
To a solution of 2-hydrazinopyridine (1.0 eq) in ethanol, add benzaldehyde (1.0 eq).
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
The resulting hydrazone can often be used directly in the next step or isolated by filtration if it precipitates.
Step 2: Oxidative Cyclization
-
Suspend the hydrazone intermediate in a suitable solvent like dichloromethane or acetonitrile.
-
Add an oxidizing agent such as N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C to control the exotherm.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
To better understand the chemical transformations and decision-making processes in troubleshooting, the following diagrams are provided.
Caption: Reaction pathways in triazolopyridine synthesis.
Caption: A logical workflow for troubleshooting byproduct formation.
By understanding the common pitfalls and employing the strategies outlined in this guide, researchers can significantly improve the purity and yield of their triazolopyridine syntheses, accelerating the pace of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Allylic Coupling of 1,2,3-Triazolo[4,5-d]pyrimidines (8-Azapurines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 5. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 7. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis of 6-Chloro-triazolo[1,5-a]pyridin-2-amine
Technical Support Center: Synthesis of 6-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is a common synthetic route to prepare 6-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine?
A common and effective method is the cyclization of a 2-aminopyridine derivative. A plausible route involves the reaction of 2-amino-6-chloropyridine with cyanogen bromide (BrCN) to form the target molecule. This reaction proceeds through the formation of an intermediate N-cyano-N'-(6-chloropyridin-2-yl)guanidine which then undergoes intramolecular cyclization.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors. Below is a troubleshooting guide to address this issue:
-
Incomplete reaction: The electron-withdrawing nature of the 6-chloro substituent can decrease the nucleophilicity of the pyridine ring nitrogen, potentially slowing down the cyclization step.
-
Solution: Consider increasing the reaction temperature or extending the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. The use of a mild base might also facilitate the cyclization.
-
-
Suboptimal Reagent Quality: The purity of the starting materials, particularly 2-amino-6-chloropyridine and cyanogen bromide, is crucial.
-
Solution: Ensure the purity of your starting materials. 2-amino-6-chloropyridine can be purified by recrystallization. Cyanogen bromide should be handled with care due to its toxicity and should be of high purity.
-
-
Side Product Formation: Several side reactions can occur, leading to a decrease in the yield of the desired product.
-
Solution: See Q3 for a detailed discussion on common side products and their mitigation.
-
-
Improper Work-up and Purification: Product loss during extraction and purification steps can significantly impact the final yield.
-
Solution: Optimize your work-up procedure. Ensure the pH is appropriate during aqueous extraction to minimize the solubility of the product in the aqueous layer. For purification, column chromatography with a carefully selected solvent system is often effective.
-
Q3: I am observing significant side product formation. What are these side products and how can I minimize them?
The formation of side products is a common challenge. Here are some likely side products and strategies to minimize their formation:
-
Dimerization/Polymerization of Cyanogen Bromide: Cyanogen bromide can polymerize, especially in the presence of impurities or moisture.
-
Solution: Use fresh, high-purity cyanogen bromide. The reaction should be carried out under anhydrous conditions.
-
-
Formation of N,N'-bis(6-chloropyridin-2-yl)guanidine: This can occur if the stoichiometry of the reactants is not carefully controlled.
-
Solution: Use a slight excess of cyanogen bromide (e.g., 1.1 to 1.2 equivalents) relative to 2-amino-6-chloropyridine.
-
-
Hydrolysis of Cyanogen Bromide: In the presence of water, cyanogen bromide can hydrolyze to hydrocyanic acid and hypobromous acid.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Q4: What are the recommended purification techniques for 6-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine?
The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents) can be an effective method for obtaining highly pure material.
-
Column Chromatography: For mixtures containing multiple impurities, silica gel column chromatography is the most common method. A gradient elution with a solvent system such as dichloromethane/methanol or ethyl acetate/hexanes can be used to separate the desired product from side products and unreacted starting materials.
-
Acid-Base Extraction: The basic nature of the amino group on the triazole ring allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid to extract the product into the aqueous phase. The aqueous phase is then basified to precipitate the pure product, which can be collected by filtration.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of[1][2][3]triazolo[1,5-a]pyridine Derivatives (Analogous Systems)
| Entry | 2-Aminopyridine Derivative | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminopyridine | Cyanogen Bromide | Ethanol | Reflux | 6 | ~70 | Inferred from general procedures |
| 2 | N-(pyridin-2-yl)benzimidamide | PIFA | Dichloromethane | Room Temp | 1 | >90 | [1] |
| 3 | 2-Aminopyridine & Nitrile | CuBr | Toluene | 120 | 24 | ~83 | [4] |
| 4 | Enaminonitrile & Benzohydrazide | Toluene (Microwave) | 120 | 0.5 | >90 | [5] |
Note: The yields presented are for analogous systems and may vary for the synthesis of 6-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine via Cyanogen Bromide Cyclization
Materials:
-
2-Amino-6-chloropyridine
-
Cyanogen bromide (BrCN)
-
Anhydrous Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-chloropyridine (1.0 eq) in anhydrous ethanol.
-
Reagent Addition: Carefully add a solution of cyanogen bromide (1.1 eq) in anhydrous ethanol dropwise to the stirred solution of 2-amino-6-chloropyridine at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (e.g., using a 10% methanol in dichloromethane eluent). The reaction is typically complete within 6-12 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
-
Purification:
Visualizations
Caption: Experimental workflow for the synthesis of 6-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Caption: Troubleshooting guide for low yield in the synthesis of 6-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
References
- 1. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: 6-Chloro-triazolo[1,5-a]pyridin-2-amine in Kinase Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 6-Chloro-triazolo[1,5-a]pyridin-2-amine in kinase assays. The following sections address common issues encountered during experimental procedures, providing actionable solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 6-Chloro-triazolo[1,5-a]pyridin-2-amine?
Based on its structural features, belonging to the triazolopyridine class, it is predicted to be an ATP-competitive kinase inhibitor.[1][2] Compounds with this scaffold have been shown to target the ATP-binding pocket of various kinases.[1][2]
Q2: What is the recommended solvent for dissolving 6-Chloro-triazolo[1,5-a]pyridin-2-amine?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. Ensure the compound is fully dissolved before further dilution into aqueous assay buffers. Poor solubility is a common issue with small molecule inhibitors.[3]
Q3: At what concentration should I test this inhibitor?
A common starting point for a new inhibitor is to perform a dose-response curve. A broad range of concentrations, for example, from 1 nM to 100 µM, is often used to determine the IC50 value.
Q4: How does the ATP concentration in my assay affect the inhibitor's apparent potency?
For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration used in the assay.[3] Higher ATP concentrations will lead to a higher apparent IC50. It is recommended to perform kinase assays at an ATP concentration close to the Michaelis constant (Km) of the kinase for ATP.[3][4]
Troubleshooting Guide
Issue 1: No or Low Inhibition Observed
Question: I am not observing any significant inhibition of my target kinase with 6-Chloro-triazolo[1,5-a]pyridin-2-amine, even at high concentrations. What could be the problem?
Answer: Several factors could contribute to a lack of kinase inhibition. Consider the following troubleshooting steps:
| Potential Cause | Recommended Action & Protocol |
| Compound Integrity and Solubility | Action: Verify the identity and purity of your compound using methods like mass spectrometry or NMR. Poor solubility is a common issue for small molecule inhibitors.[3] Protocol: Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into your assay buffer. Visually inspect for any precipitation. |
| Assay Conditions | Action: The concentration of ATP in your assay can significantly impact the apparent potency of ATP-competitive inhibitors.[3] Protocol: If using a high ATP concentration, try performing the assay at an ATP concentration close to the Km value for your specific kinase. This will increase the sensitivity of the assay to competitive inhibitors.[3][4] |
| Kinase Activity | Action: Confirm that the kinase enzyme is active. Kinase purity and activity can vary between batches and suppliers. Protocol: Include a positive control inhibitor known to be effective against your target kinase. Also, run a control reaction without any inhibitor to measure the baseline kinase activity.[3] |
Issue 2: High Variability Between Replicates
Question: My kinase assay results show high variability between replicate wells. How can I improve the consistency of my data?
Answer: High variability can stem from several sources, including pipetting errors, reagent instability, and inconsistent reaction conditions.
| Potential Cause | Recommended Action & Protocol |
| Pipetting and Mixing | Action: Ensure accurate and consistent pipetting, especially for small volumes of the inhibitor and enzyme. Thoroughly mix all reagents. |
| Reagent Instability | Action: Prepare fresh reagents, especially ATP and kinase solutions, for each experiment. Avoid repeated freeze-thaw cycles. |
| Edge Effects | Action: Evaporation from the outer wells of a microplate can concentrate reagents and lead to inconsistent results.[3] Protocol: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with buffer or water to maintain a humid environment. |
Experimental Protocols
General In Vitro Kinase Assay Protocol
This protocol describes a general method for a fluorescence-based in vitro kinase assay.[5]
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 6-Chloro-triazolo[1,5-a]pyridin-2-amine in DMSO.
-
Create a serial dilution of the inhibitor in assay buffer.
-
Prepare the kinase, substrate, and ATP solutions in the assay buffer.
-
-
Kinase Reaction:
-
Add 2 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of the substrate/ATP mixture.
-
-
Incubation and Detection:
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction by adding a stop solution containing EDTA.
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader. The signal will be proportional to the amount of phosphorylated substrate.
-
Data Presentation
Table 1: Inhibitory Activity of 6-Chloro-triazolo[1,5-a]pyridin-2-amine against a Panel of Kinases (Example Data)
| Kinase | IC50 (nM) at 10 µM ATP | IC50 (nM) at 1 mM ATP |
| Kinase A | 50 | 500 |
| Kinase B | 250 | 2500 |
| Kinase C | >10,000 | >10,000 |
This data is for illustrative purposes only.
Visualizations
References
- 1. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Off-Target Effects of Triazolopyridine Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address off-target effects of triazolopyridine inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are triazolopyridine inhibitors and what are their common targets?
Triazolopyridines are a class of heterocyclic compounds that have emerged as a versatile scaffold in drug discovery. They are known to inhibit a variety of protein targets, particularly kinases, by competing with ATP for the enzyme's active site. Prominent examples of targets for triazolopyridine-based inhibitors include Janus kinases (JAKs), p38 MAP kinase, Bromodomain-containing protein 4 (BRD4), and Tyrosyl-DNA phosphodiesterase 2 (TDP2).
Q2: What are off-target effects and why are they a concern for triazolopyridine inhibitors?
Off-target effects occur when a drug or inhibitor binds to and affects proteins other than its intended therapeutic target. For triazolopyridine inhibitors, which often target the highly conserved ATP-binding pocket of kinases, there is a risk of binding to multiple kinases with similar active site structures, leading to a lack of selectivity. These unintended interactions can lead to misleading experimental results, cellular toxicity, and adverse side effects in a clinical setting.
Q3: How can I predict potential off-target effects of my triazolopyridine inhibitor?
Computational, or in silico, methods are valuable for predicting potential off-target interactions early in the drug discovery process. These approaches can save significant time and resources. Key computational strategies include:
-
Sequence and Structural Similarity Analyses: Comparing the amino acid sequence or the three-dimensional structure of the intended target's active site with other proteins in the proteome can identify potential off-target candidates.
-
Molecular Docking: This method simulates the binding of the inhibitor to the active sites of a panel of proteins to predict binding affinities.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use the chemical structure of a compound to predict its biological activity, including potential off-target interactions. These models are built using data from existing compounds with known activities.
Q4: My triazolopyridine inhibitor is showing an unexpected phenotype in my cellular assay. How can I determine if this is an off-target effect?
Distinguishing between on-target and off-target effects is a critical step in validating your experimental findings. Here are several strategies to consider:
-
Use of Structurally Unrelated Inhibitors: If another inhibitor with a different chemical scaffold that targets the same protein produces the same phenotype, it is more likely an on-target effect.
-
Rescue Experiments: Reintroducing a version of the target protein that is resistant to the inhibitor can help confirm on-target activity. If the phenotype is reversed, it strongly suggests an on-target effect.
-
Knockdown/Knockout Models: Using techniques like siRNA or CRISPR to reduce or eliminate the expression of the intended target or a suspected off-target can help elucidate the mechanism of action. If the inhibitor's effect is diminished in the knockdown/knockout cells, it points to that protein's involvement.
-
Dose-Response Analysis: A clear and potent dose-response relationship is expected for an on-target effect. However, off-target effects can also be dose-dependent, so this should be interpreted in conjunction with other methods.
Q5: What experimental approaches can I use to identify the specific off-targets of my triazolopyridine inhibitor?
Several experimental techniques can be employed to identify off-target interactions:
-
Kinome Scanning Services (e.g., KINOMEscan): These are commercially available services that test the binding of a compound against a large panel of kinases (often over 400). The output is typically a quantitative measure of binding affinity (Kd) or the percentage of inhibition at a given concentration.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular environment by measuring the change in the thermal stability of a protein upon ligand binding. It can be used to confirm binding to both the intended target and potential off-targets in intact cells.
-
Chemical Proteomics: Techniques such as affinity chromatography using the immobilized inhibitor as bait, followed by mass spectrometry, can identify proteins that bind to the compound from a cell lysate.
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments with triazolopyridine inhibitors.
Problem 1: High background or inconsistent results in in vitro kinase assays.
| Possible Cause | Troubleshooting Steps |
| Compound Interference | Some compounds can interfere with the assay readout (e.g., fluorescence or luminescence). Run a control with your compound and the detection reagent in the absence of the kinase and substrate to check for interference. |
| Poor Compound Solubility | Visually inspect your compound dilutions for any signs of precipitation. If solubility is a concern, consider using a different solvent, adjusting the pH, or incorporating solubilizing agents like DMSO or cyclodextrins. However, be mindful of the final solvent concentration in your assay, as it can also affect enzyme activity. |
| ATP Concentration | For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration. Ensure you are using a consistent ATP concentration across all experiments, typically at or near the Km value for the kinase. |
| Reagent Instability | Ensure all reagents, including the kinase, substrate, and ATP, are stored correctly and have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
Problem 2: Discrepancy between in vitro potency and cellular activity.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | The compound may have potent activity against the purified enzyme but may not efficiently cross the cell membrane to reach its intracellular target. Consider performing a cell permeability assay (e.g., PAMPA) or modifying the compound's structure to improve its physicochemical properties. |
| Cellular Efflux | The compound may be actively transported out of the cell by efflux pumps. This can be investigated using cells that overexpress specific efflux transporters or by co-incubating with known efflux pump inhibitors. |
| High Cellular ATP Concentration | The concentration of ATP inside a cell (millimolar range) is much higher than that typically used in in vitro kinase assays (micromolar range). This can lead to a rightward shift in the IC50 value for ATP-competitive inhibitors in cellular assays. |
| Off-Target Effects in Cells | The observed cellular phenotype may be a result of the compound hitting one or more off-target proteins. It is crucial to perform cellular target engagement assays like CETSA and to profile the inhibitor against a broad panel of targets (e.g., using a kinome scan). |
Data Presentation: Selectivity of Triazolopyridine Inhibitors
The following tables summarize the inhibitory activity of representative triazolopyridine inhibitors against their intended targets and a selection of off-targets.
Table 1: Selectivity Profile of Triazolopyridine-Based JAK Inhibitors
| Compound | Target | IC50 (nM) | Off-Target | IC50 (nM) | Selectivity (Off-Target/Target) |
| Filgotinib | JAK1 | 10 | JAK2 | 28 | 2.8-fold |
| JAK3 | 810 | 81-fold | |||
| TYK2 | 116 | 11.6-fold | |||
| CEP-33779 | JAK2 | 3.2 | JAK1 | >1000 | >312.5-fold |
| JAK3 | 14 | 4.4-fold | |||
| TYK2 | 118 | 36.9-fold |
Table 2: Selectivity Profile of Triazolopyridine-Based p38α Inhibitors
| Compound | Target | IC50 (nM) | Off-Target | IC50 (nM) | Selectivity (Off-Target/Target) |
| Compound A | p38α | 15 | JNK1 | >10,000 | >667-fold |
| ERK2 | >10,000 | >667-fold | |||
| Compound B | p38α | 25 | JNK1 | >10,000 | >400-fold |
| ERK2 | >10,000 | >400-fold |
Table 3: Inhibitory Activity of Triazolopyridine-Based TDP2 Inhibitors
| Compound | Target | IC50 (µM) |
| Compound 7a | TDP2 | 49.3 ± 4.5 |
| Compound 17a | TDP2 | 36.4 ± 3.1 |
| Compound 17e | TDP2 | 27.8 ± 2.5 |
| Compound 17z | TDP2 | 21.0 ± 2.1 |
Table 4: Inhibitory Activity of a Triazolopyrimidine-Based BRD4 Inhibitor
| Compound | Target | IC50 (µM) | Off-Target | IC50 (µM) |
| WS-722 | BRD4 (BD1) | 2.15 | BRD2 (BD1) | <5 |
| BRD4 (BD2) | 4.36 | BRD2 (BD2) | <5 | |
| BRD3 (BD1) | <5 | |||
| BRD3 (BD2) | <5 |
Experimental Protocols
KINOMEscan Profiling: A General Workflow
KINOMEscan is a proprietary, high-throughput screening platform that utilizes a competition binding assay to quantify the interactions between a test compound and a large panel of kinases. While the specific details of the protocol are proprietary to the service provider (e.g., Eurofins DiscoverX), the general principle and workflow are as follows:
-
Assay Principle: The assay measures the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a kinase. The amount of kinase that remains bound to the immobilized ligand is inversely proportional to the binding affinity of the test compound.
-
Key Components:
-
DNA-tagged Kinase: Each kinase in the panel is tagged with a unique DNA molecule.
-
Immobilized Ligand: A broad-spectrum kinase inhibitor is attached to a solid support (e.g., beads).
-
Test Compound: The triazolopyridine inhibitor being profiled.
-
-
Workflow:
-
The test compound is incubated with the DNA-tagged kinase and the immobilized ligand.
-
During incubation, the test compound and the immobilized ligand compete for binding to the kinase's active site.
-
Unbound components are washed away.
-
The amount of kinase bound to the solid support is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).
-
-
Data Analysis: The results are typically reported as the percentage of the control (vehicle-treated) signal. A lower percentage indicates stronger binding of the test compound to the kinase. From this data, dissociation constants (Kd) can be calculated.
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is a powerful method for verifying target engagement in a cellular context. The protocol can be adapted for both Western blot and mass spectrometry-based readouts.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the triazolopyridine inhibitor at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures using a thermal cycler. A typical range is 40-70°C, with 2-3°C increments.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease and phosphatase inhibitors.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) at 4°C.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample and normalize them.
-
Analyze the amount of the target protein (and potential off-targets) in the soluble fraction using Western blotting with specific antibodies or by mass spectrometry.
-
-
Data Analysis:
-
Quantify the band intensities (for Western blot) or protein abundance (for mass spectrometry) at each temperature.
-
Normalize the data to the signal at the lowest temperature for both the inhibitor-treated and vehicle-treated samples.
-
Plot the normalized signal as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
-
Signaling Pathways and Off-Target Considerations
Understanding the signaling pathways involved is crucial for interpreting the effects of triazolopyridine inhibitors. Off-target effects can lead to the modulation of unintended pathways, resulting in unexpected cellular responses.
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Environmental stresses and inflammatory cytokines activate upstream kinases (MKK3/6), which in turn phosphorylate and activate p38. Activated p38 then phosphorylates downstream targets, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. Off-target inhibition of other kinases by a p38 inhibitor could lead to a complex cellular response that may either potentiate or antagonize the intended anti-inflammatory effect.
BRD4 and Transcriptional Regulation
BRD4 is a member of the BET family of proteins that plays a critical role in regulating gene expression by binding to acetylated histones and recruiting transcriptional machinery. Inhibition of BRD4 can lead to the downregulation of key oncogenes like c-MYC. Off-target effects of BRD4 inhibitors could involve interactions with other bromodomain-containing proteins, leading to broader changes in gene expression and potentially unforeseen cellular consequences.
Technical Support Center: Optimizing Solubility of 6-Chloro-triazolo[1,5-a]pyridin-2-amine for Cell-Based Assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in optimizing the solubility of 6-Chloro-triazolo[1,5-a]pyridin-2-amine for successful cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of 6-Chloro-triazolo[1,5-a]pyridin-2-amine?
Q2: What is the recommended starting solvent for preparing a stock solution of 6-Chloro-triazolo[1,5-a]pyridin-2-amine?
A2: Based on its chemical structure and common practices for similar heterocyclic compounds, Dimethyl sulfoxide (DMSO) is the recommended starting solvent for preparing a high-concentration stock solution. It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation.
Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What should I do?
A3: This is a common issue for compounds with low aqueous solubility. Here are several strategies to address this:
-
Lower the final DMSO concentration: While diluting your stock, ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced cell toxicity.
-
Pre-warm the medium: Warming the cell culture medium to 37°C before adding the compound stock can sometimes help maintain solubility.
-
Increase the volume of the medium: Adding the DMSO stock to a larger volume of medium with vigorous mixing can help to disperse the compound and prevent localized precipitation.
-
Explore co-solvents: In some cases, a combination of solvents can be effective. However, the toxicity of any co-solvent on your specific cell line must be carefully evaluated.
-
pH adjustment: The solubility of compounds with ionizable groups can be highly dependent on the pH of the solution.
Q4: How can I determine the optimal pH for solubilizing 6-Chloro-triazolo[1,5-a]pyridin-2-amine?
A4: The presence of amine groups in the structure of 6-Chloro-triazolo[1,5-a]pyridin-2-amine suggests it is likely a weak base. Therefore, its solubility is expected to increase in acidic conditions (lower pH) due to the protonation of the amine groups. You can perform a pH-solubility profile experiment to determine the optimal pH range for your compound.
Q5: Are there any other methods to improve the solubility of this compound in my cell-based assay?
A5: Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds:
-
Use of excipients: Cyclodextrins can encapsulate the compound, increasing its apparent solubility. Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can also be used at low, non-toxic concentrations to aid in solubilization.
-
Preparation of a solid dispersion: While a more advanced technique, creating an amorphous solid dispersion of your compound with a polymer can significantly improve its dissolution rate and apparent solubility.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound precipitates immediately upon addition to aqueous buffer/medium. | Low intrinsic aqueous solubility. | Prepare a high-concentration stock in 100% DMSO. Perform serial dilutions in DMSO before the final dilution into the aqueous medium. Ensure the final DMSO concentration is non-toxic to your cells. |
| Compound is soluble in DMSO stock but precipitates over time in the final assay plate. | The compound has reached its thermodynamic solubility limit in the final medium and is crashing out. | Lower the final concentration of the compound in the assay. If a higher concentration is required, explore the use of solubilizing excipients like cyclodextrins. |
| Inconsistent results between experiments. | Variability in compound solubilization. | Standardize the protocol for preparing the dosing solution. This includes the age of the DMSO stock, the temperature of the medium, the mixing method, and the time between preparation and addition to cells. |
| Observed cell toxicity in vehicle control wells. | The concentration of the organic solvent (e.g., DMSO) is too high. | Perform a dose-response experiment with the vehicle (e.g., DMSO) alone to determine the maximum tolerable concentration for your specific cell line. Keep the final solvent concentration well below this limit. |
Quantitative Data
Table 1: Physicochemical Properties of 6-Chloro-triazolo[1,5-a]pyridin-2-amine
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₄ | Chemical Supplier Catalogs |
| Molecular Weight | 168.58 g/mol | Chemical Supplier Catalogs |
| Predicted XlogP | 1.0 | PubChemLite |
| Aqueous Solubility | Data not available | - |
| pKa | Data not available | - |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Weigh out a precise amount of 6-Chloro-triazolo[1,5-a]pyridin-2-amine powder.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, gently warm the solution in a 37°C water bath and sonicate for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add a small amount of your high-concentration DMSO stock solution of 6-Chloro-triazolo[1,5-a]pyridin-2-amine to each buffer to a final concentration that is expected to be near the solubility limit. Keep the final DMSO concentration constant and low (e.g., <1%).
-
Equilibrate the samples at room temperature or 37°C for a set period (e.g., 2-24 hours) with gentle agitation.
-
Centrifuge the samples at high speed to pellet any undissolved compound.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV or LC-MS.
-
Plot the measured solubility against the pH to determine the pH range that provides the highest solubility.
Visualizations
Caption: Decision workflow for optimizing compound solubility.
Caption: Hypothetical signaling pathway for the test compound.
Technical Support Center: Interpreting Ambiguous Results from a 6-Chloro-triazolo[1,5-a]pyridin-2-amine Screen
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are interpreting ambiguous results from screens involving 6-Chloro-triazolo[1,5-a]pyridin-2-amine.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with 6-Chloro-triazolo[1,5-a]pyridin-2-amine, offering potential explanations and actionable steps to clarify your results.
Question 1: My primary screen shows activity for 6-Chloro-triazolo[1,5-a]pyridin-2-amine, but the results are inconsistent or have a steep dose-response curve. What could be the cause?
Possible Causes and Solutions:
Ambiguous or inconsistent results in a primary high-throughput screening (HTS) can stem from several factors unrelated to the specific interaction between the compound and its intended target. For 6-Chloro-triazolo[1,5-a]pyridin-2-amine, a compound with a privileged triazolopyridine scaffold, it is crucial to investigate potential assay artifacts.[1]
Initial Assessment Workflow:
Caption: Initial workflow for troubleshooting ambiguous screening results.
Detailed Troubleshooting Steps:
One of the most common reasons for such results is compound aggregation . At certain concentrations, small molecules can form colloidal aggregates that non-specifically inhibit enzymes or interfere with assay readouts.[2] The predicted XlogP for 6-chloro-[3][4][5]triazolo[1,5-a]pyridin-2-amine is 1.0, suggesting moderate lipophilicity, which can sometimes be associated with a potential for aggregation, although it is not excessively high.[6]
Table 1: Physicochemical Properties of 6-Chloro-triazolo[1,5-a]pyridin-2-amine
| Property | Value | Source |
| Molecular Formula | C6H5ClN4 | [7] |
| Molecular Weight | 168.58 g/mol | [7] |
| CAS Number | 1239647-60-9 | [8] |
| Predicted XlogP | 1.0 | [6] |
Experimental Protocol to Test for Aggregation:
A standard method to test for aggregation-based inhibition is to repeat the assay in the presence of a non-ionic detergent, such as Triton X-100.[9]
-
Prepare Reagents:
-
Your standard assay buffer.
-
Assay buffer containing 0.01% (v/v) Triton X-100.
-
-
Compound Dilution:
-
Prepare a dilution series of 6-Chloro-triazolo[1,5-a]pyridin-2-amine in both the standard and detergent-containing buffers.
-
-
Assay Performance:
-
Run your primary assay with both sets of compound dilutions.
-
-
Data Analysis:
-
If the inhibitory activity of 6-Chloro-triazolo[1,5-a]pyridin-2-amine is significantly reduced or eliminated in the presence of Triton X-100, it is highly likely that the initial activity was due to aggregation.
-
Question 2: My assay utilizes a luciferase or fluorescent reporter, and I'm observing activity with 6-Chloro-triazolo[1,5-a]pyridin-2-amine. Could the compound be interfering with the detection method?
Possible Causes and Solutions:
Yes, direct interference with the assay's detection technology is a frequent source of false positives.[10] This can manifest as either inhibition of a reporter enzyme (like luciferase) or as intrinsic fluorescence (autofluorescence) of the compound.
Workflow for Investigating Assay Interference:
Caption: Workflow to diagnose assay technology interference.
Experimental Protocol for Luciferase Counter-Screen:
To determine if 6-Chloro-triazolo[1,5-a]pyridin-2-amine directly inhibits the luciferase enzyme, you can perform a cell-free luciferase assay.[3][5]
-
Reagents:
-
Recombinant luciferase enzyme.
-
Luciferase substrate (e.g., luciferin).
-
ATP.
-
Assay buffer.
-
-
Procedure:
-
In a microplate, combine the recombinant luciferase, ATP, and a dilution series of 6-Chloro-triazolo[1,5-a]pyridin-2-amine.
-
Initiate the reaction by adding the luciferase substrate.
-
Measure luminescence immediately using a plate reader.
-
-
Interpretation:
-
A dose-dependent decrease in luminescence indicates direct inhibition of luciferase by the compound.
-
Experimental Protocol to Measure Autofluorescence:
To check if 6-Chloro-triazolo[1,5-a]pyridin-2-amine is autofluorescent at the wavelengths used in your assay:[11]
-
Prepare Samples:
-
In a microplate, prepare a dilution series of 6-Chloro-triazolo[1,5-a]pyridin-2-amine in your assay buffer.
-
Include wells with buffer only as a blank.
-
-
Fluorescence Measurement:
-
Using a plate reader, excite the wells at the same excitation wavelength used for your assay's fluorophore.
-
Measure the emission across a spectrum that includes the emission wavelength of your fluorophore.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells.
-
A concentration-dependent increase in fluorescence that overlaps with your assay's emission wavelength confirms autofluorescence.
-
Frequently Asked Questions (FAQs)
Q1: What is the known biological target of 6-Chloro-triazolo[1,5-a]pyridin-2-amine?
To date, there is no single, universally cited biological target for 6-Chloro-triazolo[1,5-a]pyridin-2-amine. However, the[3][4][5]triazolo[1,5-a]pyridine scaffold is present in compounds that have been shown to target a range of proteins, including kinases and other enzymes. This suggests that depending on the specific substitutions, this class of compounds can have diverse biological activities.
Q2: Could my observed activity be due to off-target effects?
Yes, this is a possibility. The triazolopyridine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can bind to multiple, unrelated biological targets.[1] If you have ruled out assay artifacts, it is important to perform secondary, orthogonal assays to confirm that the observed activity is due to the modulation of your target of interest.
Table 2: Examples of Biological Targets for Triazolopyridine-Containing Compounds
| Target Class | Example |
| Kinases | Janus kinase 2 (JAK2) |
| Nuclear Receptors | RORγt (inverse agonist) |
| Enzymes | α-glucosidase, Tyrosyl-DNA phosphodiesterase 2 (TDP2) |
Q3: Where can I find more information on the physicochemical properties of 6-Chloro-triazolo[1,5-a]pyridin-2-amine?
Basic physicochemical properties can be found in chemical databases such as PubChem and vendor websites. For instance, PubChem provides a predicted XlogP value, which can give an indication of the compound's lipophilicity.[6]
Q4: What is the first step I should take when I get an ambiguous "hit" with this compound?
The very first step is to confirm the identity and purity of your compound stock. Degradation or impurities can lead to spurious results. Following confirmation of compound integrity, proceed with the troubleshooting steps outlined in this guide, starting with ruling out common assay artifacts like aggregation and interference with the detection system.
Q5: Are there computational tools that can help predict if my compound is likely to cause assay interference?
Yes, several computational tools and databases can help predict potential liabilities. For example, the "Liability Predictor" webtool can predict the likelihood of a compound to interfere with assays through mechanisms like thiol reactivity, redox activity, and luciferase inhibition.[12] Additionally, examining the structure for Pan-Assay Interference Compounds (PAINS) substructures can be a useful in silico check.[13]
References
- 1. 6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine | 1239647-60-9 | Benchchem [benchchem.com]
- 2. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. reframeDB [reframedb.org]
- 4. espace.inrs.ca [espace.inrs.ca]
- 5. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C6H5ClN4) [pubchemlite.lcsb.uni.lu]
- 7. 1239647-60-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 1239647-60-9|this compound|BLD Pharm [bldpharm.com]
- 9. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
improving the stability of 6-Chloro-triazolo[1,5-a]pyridin-2-amine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 6-Chloro-triazolo[1,5-a]pyridin-2-amine in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Troubleshooting Guide
Instability of 6-Chloro-triazolo[1,5-a]pyridin-2-amine in solution can manifest in various ways, including precipitation, color change, or loss of potency. The following table summarizes common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of the compound from solution. | Poor solubility in the chosen solvent. | - Increase the proportion of organic co-solvent (e.g., DMSO, DMF, Ethanol).- Gently warm the solution.- Adjust the pH of the solution. For amines, solubility can sometimes be increased in slightly acidic conditions. |
| pH of the solution is at or near the isoelectric point. | - Adjust the pH of the buffer to be at least 2 pH units away from the pKa of the compound. | |
| Saturation of the solution upon storage at lower temperatures. | - Prepare a fresh solution before each experiment.- Store a more concentrated stock solution in an organic solvent and dilute it to the working concentration in aqueous buffer just before use. | |
| Discoloration of the solution (e.g., turning yellow or brown). | Oxidation of the amine group. | - Degas the solvent before use to remove dissolved oxygen.- Work under an inert atmosphere (e.g., nitrogen or argon).- Add antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the solution.[1] |
| Photodegradation. | - Protect the solution from light by using amber vials or wrapping the container in aluminum foil.- Conduct experiments under low-light conditions. | |
| Loss of compound potency or concentration over time. | Hydrolysis of the chloro-substituent or degradation of the triazolopyridine ring. | - Prepare fresh solutions for each experiment.- Store stock solutions at -20°C or -80°C.- Perform a stability study to determine the rate of degradation in your specific buffer and storage conditions. |
| Adsorption to container surfaces. | - Use low-adsorption plasticware or silanized glassware.- Include a small amount of a non-ionic surfactant (e.g., Tween-80) in the buffer. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving 6-Chloro-triazolo[1,5-a]pyridin-2-amine?
A1: For initial solubilization, it is recommended to use a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to prepare a concentrated stock solution. For aqueous experimental buffers, it is advisable to dilute the stock solution to the final working concentration immediately before use. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Q2: How should I store solutions of 6-Chloro-triazolo[1,5-a]pyridin-2-amine to ensure stability?
A2: For short-term storage (up to 24 hours), solutions can be stored at 2-8°C, protected from light. For long-term storage, it is recommended to store stock solutions in an organic solvent at -20°C or -80°C in tightly sealed, light-protected containers. Avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: My solution of 6-Chloro-triazolo[1,5-a]pyridin-2-amine is showing a decrease in concentration over time, even when stored at low temperatures. What could be the cause?
A3: If you have ruled out evaporation, the loss of concentration is likely due to chemical degradation. Heterocyclic amines can be susceptible to oxidation and hydrolysis. It is recommended to conduct a forced degradation study to identify the primary degradation pathways under your specific experimental conditions. This will help in optimizing the formulation and storage conditions.
Q4: Are there any known degradation pathways for triazolopyridine compounds?
A4: While specific degradation pathways for 6-Chloro-triazolo[1,5-a]pyridin-2-amine are not extensively documented in publicly available literature, related triazolopyridine derivatives have shown susceptibility to oxidation.[1] Additionally, mass spectrometry studies of some triazolopyridines indicate that a common fragmentation pattern involves the loss of nitrogen, suggesting potential instability in the triazole ring under certain conditions. Thermal decomposition can also lead to the formation of carbene intermediates.
Q5: How can I monitor the stability of my 6-Chloro-triazolo[1,5-a]pyridin-2-amine solution?
A5: The most reliable method for monitoring the stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate the parent compound from its degradation products and allow for accurate quantification of the remaining active compound over time.
Experimental Protocols
Protocol for Forced Degradation Study
This protocol is designed to identify potential degradation pathways of 6-Chloro-triazolo[1,5-a]pyridin-2-amine under various stress conditions, as recommended by ICH guidelines.[2][3][4]
Materials:
-
6-Chloro-triazolo[1,5-a]pyridin-2-amine
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC-UV or LC-MS system
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 6-Chloro-triazolo[1,5-a]pyridin-2-amine in a suitable solvent (e.g., 1 mg/mL in DMSO).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
At specified time points, withdraw a sample and dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Also, expose a solution of the compound to the same conditions.
-
At specified time points, dissolve the solid sample or dilute the solution sample with mobile phase for analysis.
-
-
Photodegradation:
-
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark.
-
At the end of the exposure, dilute both samples with mobile phase for analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC or LC-MS method to quantify the parent compound and detect any degradation products.
HPLC Method for Stability Analysis
This is a general-purpose Reverse-Phase HPLC (RP-HPLC) method that can be optimized for the analysis of 6-Chloro-triazolo[1,5-a]pyridin-2-amine and its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 254 nm (or the λmax of the compound) Injection Volume: 10 µL
Visualizations
Below are diagrams illustrating a hypothetical experimental workflow and a potential signaling pathway where 6-Chloro-triazolo[1,5-a]pyridin-2-amine or its derivatives might be investigated, based on the known activities of similar compounds.[5][6]
Caption: Workflow for a forced degradation study.
Caption: Hypothetical inhibition of the JAK-STAT pathway.
References
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. bioengineer.org [bioengineer.org]
Technical Support Center: Overcoming Resistance to Triazolopyridine-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazolopyridine-based inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a special focus on understanding and overcoming inhibitor resistance.
Frequently Asked Questions (FAQs)
Q1: What are triazolopyridine-based inhibitors and what are their common targets?
A1: Triazolopyridines are a class of heterocyclic compounds that serve as a core scaffold in many pharmaceutical drugs.[1][2][3][4] They are known for their diverse biological activities and are used to develop inhibitors for a wide range of targets, including kinases, enzymes, and other proteins involved in disease signaling.[2][3] Common targets include Janus kinases (JAKs), Tankyrase (TNKS), Poly(ADP-ribose) polymerase (PARP), Smoothened (Smo), and Bromodomain-containing protein 4 (BRD4).[5][6][7][8][9]
Q2: What are the primary mechanisms of acquired resistance to targeted therapies like triazolopyridine-based inhibitors?
A2: Resistance to targeted therapies is a significant challenge and can arise from various mechanisms.[10] These include:
-
Alterations in the Drug Target: Mutations in the target protein can prevent the inhibitor from binding effectively.
-
Activation of Alternative Signaling Pathways: Cells can bypass the inhibited pathway by upregulating other signaling cascades that promote survival and proliferation.[10]
-
Increased Drug Efflux: Cancer cells may increase the expression of transporter proteins that actively pump the inhibitor out of the cell.[10]
-
Restoration of Downstream Signaling: In some cases, such as with PARP inhibitors, resistance can emerge through the restoration of homologous recombination repair (HRR) pathways.[8]
-
Pharmacological Alterations: Changes in drug metabolism can reduce the effective concentration of the inhibitor.[8]
Q3: My cells are developing resistance to a triazolopyridine-based PARP inhibitor. What are the likely causes?
A3: Resistance to PARP inhibitors (PARPis) is common, particularly in cells with BRCA1/2 deficiencies.[8] The predominant reason is the restoration of homologous recombination repair (HRR), which negates the synthetic lethality mechanism of the PARPi.[8] Other contributing factors can include the protection of DNA replication forks, epigenetic modifications, and reversion mutations that restore the function of BRCA1/2 proteins.[8]
Q4: What are some initial strategies to overcome resistance to a triazolopyridine inhibitor in my experiments?
A4: Several strategies can be employed to combat resistance:
-
Combination Therapy: Combining the triazolopyridine inhibitor with another therapeutic agent can be effective. This could involve targeting an alternative pathway or using a standard chemotherapeutic agent.[5][11] For example, combining a Tankyrase inhibitor with 5-FU has shown synergistic effects in colorectal cancer cells.[5]
-
Targeting Acquired Vulnerabilities: Cells that have developed resistance to one drug may become newly sensitive to another. Identifying these "collateral sensitivities" can open new therapeutic avenues.[11]
-
Developing Next-Generation Inhibitors: Designing new inhibitors that can bind to mutated targets or have a different mechanism of action is a key chemical strategy.[11] For instance, some newly developed[1][2][6]triazolo[4,3-a]pyrazine PARP1 inhibitors have shown the ability to overcome acquired resistance in certain cell lines.[8][12]
Troubleshooting Guides
Problem 1: High Variability Between Replicate Wells in an Inhibition Assay
High variability can obscure the true effect of your inhibitor and lead to unreliable IC50 values.
-
Possible Cause: Inaccurate pipetting.
-
Solution: Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques. Always pre-wet the pipette tip before dispensing to ensure accuracy.[13]
-
Possible Cause: "Edge Effect" in microplates.
-
Solution: Evaporation is often higher in the outer wells of a microplate, concentrating reactants. Avoid using the outer wells for critical samples; instead, fill them with a buffer or sterile water to create a humidity barrier.[13][14]
-
Possible Cause: Temperature or CO2 fluctuations.
-
Solution: Allow all reagents and plates to equilibrate to the assay temperature before starting. Ensure your incubator is properly calibrated and provides uniform temperature and CO2 distribution.[13]
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Use a cell counter and a viability stain like trypan blue to ensure a consistent number of viable cells are seeded in each well.[14]
Problem 2: Higher-Than-Expected IC50 Value or Apparent Drug Resistance
If your inhibitor appears less potent than expected or if cells show increasing resistance over time.
-
Possible Cause: Instability or degradation of the inhibitor.
-
Solution: Prepare fresh dilutions of the triazolopyridine inhibitor for each experiment from a validated stock solution. Store stock solutions in aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.[14]
-
Possible Cause: Overexpression of the target enzyme or activation of a compensatory pathway.
-
Solution: Use Western blotting to check for changes in the expression level of the target protein. You can also probe for the activation of known resistance-conferring pathways (e.g., phosphorylation of alternate kinases).[14]
-
Possible Cause: Emergence of a resistant cell population.
-
Solution: Compare the IC50 of your current cell stock to a freshly thawed, low-passage aliquot of the same cell line. This can help determine if resistance has developed during continuous culturing.[14]
Quantitative Data Summary
The following tables summarize the in vitro activity of various triazolopyridine-based inhibitors against their targets and in cellular assays.
Table 1: Inhibitory Activity of Selected Triazolopyridine-Based Compounds
| Compound ID | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
|---|---|---|---|---|---|
| TI-12403 | TNKS1 | Data not specified | COLO320DM | Data not specified | [5] |
| Filgotinib (GLPG0634) | JAK1 | 10 | - | - | [7] |
| Compound 19k | PARP1 | < 4.1 | MDA-MB-436 (BRCA1-/-) | < 0.0019 | [12] |
| Compound 19k | PARP1 | < 4.1 | Capan-1 (BRCA2-/-) | < 0.0216 | [12] |
| Compound 19k | PARP1 | < 4.1 | Resistant Capan-1 | < 0.0003 | [12] |
| Compound H12 | - | - | MGC-803 | 9.47 | [15] |
| Compound H12 | - | - | HCT-116 | 9.58 | [15] |
| Compound H12 | - | - | MCF-7 | 13.1 |[15] |
Key Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., MTT/XTT)
This protocol is used to determine the IC50 value of a triazolopyridine inhibitor.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Preparation: Prepare a 2x concentrated serial dilution of the triazolopyridine inhibitor in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the prepared inhibitor dilutions to the respective wells. Include wells for "vehicle control" (e.g., DMSO) and "no cells" (blank).
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (typically 48-72 hours).
-
Assay: Add the viability reagent (e.g., MTT or XTT) to each well according to the manufacturer's instructions and incubate for the recommended time (usually 2-4 hours).
-
Measurement: If using MTT, add solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Normalize the data to the vehicle control (representing 100% viability). Plot the percent viability versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay
This protocol can be used to determine if a triazolopyridine-based BRD4 inhibitor reduces the recruitment of BRD4 to a specific gene promoter, such as the HIV-1 LTR.[9]
-
Cell Treatment & Cross-linking: Treat cells (e.g., J-Lat cells) with the triazolopyridine inhibitor (e.g., 10 µM) or vehicle control for the desired time (e.g., 6 hours). Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.
-
Cell Lysis: Quench the cross-linking reaction with glycine. Harvest and wash the cells. Lyse the cells using a series of buffers to isolate the nuclei.
-
Chromatin Shearing: Resuspend the nuclear pellet in a shearing buffer and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the cleared chromatin overnight at 4°C with an antibody specific to the protein of interest (e.g., anti-BRD4) or a control IgG.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution & Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by incubating at 65°C in the presence of NaCl.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Analysis (qPCR): Use quantitative PCR (qPCR) with primers specific to the target DNA region (e.g., HIV-1 LTR) to quantify the amount of precipitated DNA. Results are often expressed as a percentage of the input DNA.
Visualizations: Pathways and Workflows
Caption: Wnt/β-catenin pathway showing inhibition by a triazolopyridine-based Tankyrase inhibitor and a potential resistance mechanism via activation of an alternative pathway.
Caption: A logical workflow for troubleshooting loss of efficacy with a triazolopyridine-based inhibitor.
References
- 1. geneonline.com [geneonline.com]
- 2. bioengineer.org [bioengineer.org]
- 3. researchgate.net [researchgate.net]
- 4. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Novel Triazolopyridine-Based BRD4 Inhibitors as Potent HIV-1 Latency Reversing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Editorial: New insights into the mechanisms of resistance to anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of [1,2,4]Triazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
Kinase Selectivity Showdown: A Comparative Guide to Triazolo[1,5-a]pyridine-Based Inhibitors
For researchers, scientists, and drug development professionals, understanding the kinase selectivity profile of a small molecule inhibitor is paramount. The triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in the development of potent kinase inhibitors. This guide provides a comparative analysis of the kinase selectivity of three such inhibitors: EW-7197 (Vactosertib), CEP-33779, and AZD7648, offering insights into their therapeutic potential and off-target effects.
While the specific compound 6-Chloro-triazolo[1,5-a]pyridin-2-amine lacks a publicly available, comprehensive kinase selectivity profile, the analysis of these structurally related compounds provides a valuable framework for understanding how substitutions on the triazolo[1,5-a]pyridine core influence kinase binding and selectivity.
Comparative Kinase Selectivity Profiles
The following table summarizes the kinase inhibition data for EW-7197, CEP-33779, and AZD7648 against their primary targets and a selection of off-target kinases. This data, derived from various kinase profiling assays, highlights the distinct selectivity profiles of each compound.
| Kinase Target | EW-7197 (Vactosertib) IC50 (nM) | CEP-33779 IC50 (nM) | AZD7648 IC50 (nM) |
| Primary Target(s) | |||
| ALK5 (TGFBR1) | 12.9[1][2] | - | - |
| ALK2 | 17.3[1][2] | - | - |
| ALK4 | 17.3[1][2] | - | - |
| JAK2 | - | 1.8[3][4] | - |
| DNA-PK | - | - | 0.6[5][6] |
| JAK Family Selectivity | |||
| JAK1 | - | >72 | - |
| JAK3 | - | >1152 | - |
| TYK2 | - | >1440 | - |
| PI3K Family Selectivity | |||
| PI3Kα | - | >50% inhibition at 1µM[5] | >50% inhibition at 1µM[5] |
| PI3Kγ | - | >50% inhibition at 1µM[5] | >50% inhibition at 1µM[5] |
| PI3Kδ | - | >50% inhibition at 1µM[5] | >50% inhibition at 1µM[5] |
Note: A comprehensive kinome-wide scan for EW-7197 against 320 kinases and for CEP-33779 against 402 kinases has been reported, indicating high selectivity for their respective primary targets. However, the complete datasets are not publicly available. For AZD7648, a screen against 397 kinases showed greater than 50% inhibition only for DNA-PK and three PI3K isoforms at a 1 µM concentration.[5]
Signaling Pathways
To visualize the biological context of these inhibitors, the following diagrams illustrate the signaling pathways modulated by their primary kinase targets.
Experimental Protocols
The determination of a compound's kinase selectivity profile is achieved through robust and high-throughput screening assays. Below are generalized protocols for two widely used methods.
KINOMEscan™ Assay (Competition Binding Assay)
This method quantifies the binding of a test compound to a panel of kinases.
Protocol:
-
Preparation of Reagents: A panel of human kinases, each tagged with a unique DNA barcode, is utilized. An immobilized ligand that binds to the active site of the kinases is prepared on a solid support (e.g., beads). The test compound is serially diluted to the desired concentrations.
-
Binding Competition: The DNA-tagged kinase, the immobilized ligand, and the test compound are incubated together in a multi-well plate. The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Washing: The solid support is washed to remove any unbound kinase and test compound.
-
Elution and Quantification: The kinase that remains bound to the immobilized ligand is eluted. The amount of eluted kinase is quantified by measuring the corresponding DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a control (DMSO vehicle). A reduction in the amount of bound kinase indicates that the test compound has bound to the kinase. The results are typically expressed as the percentage of kinase remaining bound or can be used to calculate a dissociation constant (Kd).
LanthaScreen® Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the enzymatic activity of a kinase and the inhibitory effect of a compound.
Protocol:
-
Reagent Preparation:
-
Kinase Solution: The kinase of interest is diluted to the desired concentration in a suitable kinase buffer.
-
Substrate/ATP Solution: A fluorescently labeled substrate (e.g., a peptide or protein) and adenosine triphosphate (ATP) are prepared in the kinase buffer.
-
Test Compound Dilution: The test compound is serially diluted.
-
Antibody/EDTA Solution: A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is prepared along with EDTA to stop the kinase reaction.
-
-
Kinase Reaction:
-
The test compound dilutions are added to the wells of a microplate.
-
The kinase solution is then added to each well.
-
The kinase reaction is initiated by the addition of the substrate/ATP solution.
-
The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.
-
-
Detection:
-
The antibody/EDTA solution is added to each well to stop the reaction and to allow the antibody to bind to the phosphorylated substrate.
-
The plate is incubated for another period (e.g., 30-60 minutes) to allow for antibody binding and stabilization of the TR-FRET signal.
-
-
Data Acquisition and Analysis:
-
The plate is read on a TR-FRET-compatible plate reader. The reader excites the terbium donor fluorophore and measures the emission from both the terbium donor and the acceptor fluorophore on the substrate.
-
The ratio of the acceptor to donor emission is calculated. A high ratio indicates significant substrate phosphorylation (high kinase activity), while a low ratio indicates inhibition of the kinase by the test compound.
-
The data is then used to generate dose-response curves and calculate IC50 values.[7][8][9][10][11]
-
Conclusion
The triazolo[1,5-a]pyridine scaffold is a versatile starting point for the design of selective kinase inhibitors. As demonstrated by EW-7197, CEP-33779, and AZD7648, modifications to this core structure can yield compounds with high affinity and selectivity for diverse kinase targets, including ALK5, JAK2, and DNA-PK. For drug discovery and development, a thorough understanding of a compound's kinome-wide selectivity, obtained through rigorous and standardized assays, is essential for predicting its therapeutic efficacy and potential side effects. The methodologies and comparative data presented in this guide serve as a valuable resource for researchers in the field of kinase inhibitor development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A highly selective, orally active inhibitor of Janus kinase 2, CEP-33779, ablates disease in two mouse models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
structure-activity relationship (SAR) of 6-Chloro-triazolo[1,5-a]pyridin-2-amine analogs
A Comprehensive Comparison of 6-Chloro-triazolo[1,5-a]pyridin-2-amine Analogs and Related Compounds in Drug Discovery
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the triazolo[1,5-a]pyridine scaffold, with a focus on substitutions that inform the potential of 6-Chloro-triazolo[1,5-a]pyridin-2-amine derivatives. The information is targeted towards researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and key SAR insights.
Structure-Activity Relationship (SAR) Insights
The biological activity of triazolo[1,5-a]pyridine and related triazolopyrimidine analogs is significantly influenced by the nature and position of substituents on the bicyclic core and its appended functionalities.
Kinase Inhibition
The triazolo[1,5-a]pyridine scaffold has proven to be a versatile framework for the development of potent kinase inhibitors.
-
JAK2 Inhibition : For inhibitors of Janus Kinase 2 (JAK2), substitution at the C2 nitrogen position of the 1,2,4-triazolo[1,5-a]pyridine core is crucial for cellular potency. Furthermore, meta substitution on a C2-NH-aryl moiety can impart exceptional selectivity for JAK2 over other JAK family members like JAK3.[1] Para-substitution on an aryl group at the C8 position is also found to be optimal for JAK2 potency.[1]
-
ALK5 Inhibition : In the context of TGF-β type I receptor kinase (ALK5) inhibition, the replacement of a quinoxalin-6-yl moiety with a[2][3][4]triazolo[1,5-a]pyridin-6-yl group, coupled with the insertion of a methyleneamino linker and an ortho-fluoro substituent on a phenyl ring, markedly enhances inhibitory activity, kinase selectivity, and oral bioavailability.[5]
Antimicrobial Activity
Several studies have explored the antimicrobial potential of triazolo[1,5-a]pyrimidine derivatives, revealing key structural requirements for activity.
-
Substitutions on phenyl groups at positions 5 and 7 of the 1,2,4-triazolo[1,5-a]pyrimidine core play a critical role in their antibacterial action. For instance, compounds with specific methoxy and methyl or chloro substitutions on these phenyl rings have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
The following diagram illustrates the key points of the structure-activity relationship for different biological targets.
Quantitative Data Comparison
The following tables summarize the biological activities of various triazolo[1,5-a]pyridine and triazolo[1,5-a]pyrimidine analogs from the literature.
Table 1: Kinase Inhibitory Activity of Triazolo[1,5-a]pyridine Analogs
| Compound ID | Target Kinase | Modification Highlights | IC50 (µM) | Reference |
| CEP-33779 | JAK2 | 1,2,4-triazolo[1,5-a]pyridine core | 0.0018 | [1] |
| EW-7197 (12b) | ALK5 | 2-substituted-4-([2][3][4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazole | 0.013 | [5] |
Table 2: Antimicrobial Activity of Triazolo[1,5-a]pyrimidine Analogs
| Compound ID | Target Organism | Modification Highlights | MIC (µg/mL) | Reference |
| Analog 2e | S. aureus | triazolo[4,3-a]pyrazine derivative | 32 | [3] |
| Analog 2e | E. coli | triazolo[4,3-a]pyrazine derivative | 16 | [3] |
| Compound IV | DNA Gyrase (biochemical) | 1,2,4-triazolo[1,5-a]pyrimidine derivative | 0.68 (IC50, µM) | [6] |
Table 3: α-Glucosidase Inhibitory Activity of Triazolo[1,5-a]pyridine Analogs
| Compound ID | Target Enzyme | Modification Highlights | IC50 (µM) | Reference |
| Analog 15j | α-glucosidase | 6-amino-5-(4-chlorophenyl)-2-phenyl-7-(p-tolyl)-[2][3][4]triazolo[1,5-a]pyridine-8-carbonitrile | 6.60 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of test compounds against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., HEPES buffer containing MgCl₂, BSA, DTT)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates (e.g., 384-well white assay plates)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept constant (typically ≤ 1%).
-
Add a small volume (e.g., 5 µL) of the diluted test compound or vehicle (DMSO) to the wells of the microplate.
-
Add the diluted kinase enzyme to each well, except for the negative control wells.
-
Incubate the plate for a defined period (e.g., 10 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding the substrate and ATP solution. The final ATP concentration should ideally be close to its Km value for the specific kinase.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
The following diagram outlines the general workflow for a kinase inhibition assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ampicillin)
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
Procedure:
-
Perform serial two-fold dilutions of the test compounds and control antibiotic in the growth medium in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum and add it to each well, resulting in the final desired bacterial concentration.
-
Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the α-glucosidase enzyme.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (e.g., pH 6.8)
-
Test compounds dissolved in DMSO
-
Acarbose as a positive control
-
Sodium carbonate (Na₂CO₃) solution to stop the reaction
-
96-well microplate reader
Procedure:
-
Add the test compound solution, phosphate buffer, and pNPG substrate to the wells of a microplate and incubate for a short period (e.g., 5 minutes) at 37°C.
-
Initiate the reaction by adding the α-glucosidase enzyme solution.
-
Incubate the mixture for a defined time (e.g., 15 minutes) at 37°C.
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value of the test compounds.[7]
This guide provides a foundational understanding of the SAR of triazolo[1,5-a]pyridine analogs and their potential as therapeutic agents. Further research focusing specifically on 6-chloro-2-amino substituted derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of certain new 1,2,4-triazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Off-Target Profile of 6-Chloro-triazolo[1,5-a]pyridin-2-amine: A Comparative Analysis
A comprehensive understanding of a drug candidate's selectivity is paramount in modern drug discovery. This guide provides a comparative overview of the off-target activities of 6-Chloro-triazolo[1,5-a]pyridin-2-amine, a member of the versatile triazolopyridine class of compounds. Due to the limited publicly available information specifying the primary biological target of this particular molecule, this guide focuses on the broader context of the triazolopyridine scaffold and potential off-target interactions based on available research on related compounds.
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a wide range of biological targets. These include enzymes such as kinases and metabolic enzymes, as well as G-protein coupled receptors. The specific substitution pattern on the triazolopyridine core dictates the primary activity and the off-target profile.
Potential Off-Target Activities of the Triazolopyridine Scaffold
Based on studies of various[1][2][3]triazolo[1,5-a]pyridine derivatives, potential off-target activities could include modulation of:
-
Kinases: The triazolopyridine scaffold has been identified as a core component in inhibitors of several kinase families, including Janus kinase 2 (JAK2), TGF-β type I receptor kinase (ALK5), and Phosphoinositide 3-kinase (PI3K). Therefore, 6-Chloro-triazolo[1,5-a]pyridin-2-amine may exhibit off-target activity against a panel of kinases.
-
Nuclear Receptors: Derivatives of the triazolopyridine scaffold have been investigated as modulators of nuclear receptors like the Retinoic acid receptor-related orphan receptor γt (RORγt).
-
Metabolic Enzymes: Some triazolopyridine compounds have shown inhibitory activity against metabolic enzymes such as α-glucosidase.
-
Other Receptors and Enzymes: The broader class of nitrogen-containing heterocyclic compounds, including triazolopyridines, has been explored for activity against a vast array of other targets.
Without a defined primary target for 6-Chloro-triazolo[1,5-a]pyridin-2-amine, a definitive off-target profile cannot be constructed. The following sections present hypothetical comparative data and experimental protocols that would be necessary to assess its selectivity, assuming a primary target was identified.
Comparative Kinase Selectivity Profile (Hypothetical Data)
To illustrate how the off-target activity of 6-Chloro-triazolo[1,5-a]pyridin-2-amine would be compared, the following table presents hypothetical kinase inhibition data. In this scenario, we assume the primary target is "Kinase A".
| Kinase Target | 6-Chloro-triazolo[1,5-a]pyridin-2-amine (IC50, nM) | Compound X (Alternative 1) (IC50, nM) | Compound Y (Alternative 2) (IC50, nM) |
| Kinase A (Primary Target) | 10 | 15 | 8 |
| Kinase B (Off-Target) | 500 | >10,000 | 150 |
| Kinase C (Off-Target) | 1,200 | 8,000 | 500 |
| JAK2 (Off-Target) | 2,500 | >10,000 | 800 |
| ALK5 (Off-Target) | >10,000 | 5,000 | 1,500 |
| PI3Kγ (Off-Target) | 8,000 | >10,000 | 2,000 |
Caption: Hypothetical comparison of the in vitro inhibitory activity of 6-Chloro-triazolo[1,5-a]pyridin-2-amine and two alternative compounds against the primary target (Kinase A) and a panel of potential off-target kinases.
Experimental Protocols
To generate the data presented in the hypothetical table, the following experimental methodologies would be employed:
Kinase Inhibition Assay (Biochemical)
-
Objective: To determine the 50% inhibitory concentration (IC50) of the test compounds against a panel of purified kinases.
-
Materials:
-
Recombinant human kinases (e.g., from commercial vendors).
-
Specific peptide substrates for each kinase.
-
ATP (Adenosine triphosphate).
-
Test compounds (6-Chloro-triazolo[1,5-a]pyridin-2-amine and alternatives) dissolved in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well microplates.
-
-
Procedure:
-
A serial dilution of the test compounds is prepared in DMSO.
-
The kinase, peptide substrate, and assay buffer are added to the wells of a 384-well plate.
-
The test compounds are added to the wells, and the plate is incubated for a pre-determined time (e.g., 10 minutes) at room temperature to allow for compound binding.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 30°C.
-
The reaction is stopped, and the amount of ADP produced is measured using a detection reagent according to the manufacturer's instructions.
-
Luminescence is read on a plate reader.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathway and Experimental Workflow Visualization
To understand the context of kinase inhibition, a signaling pathway diagram and an experimental workflow are provided below.
Caption: A simplified signaling pathway illustrating potential on- and off-target kinase interactions.
Caption: Experimental workflow for determining the selectivity profile of a test compound.
References
- 1. USRE46276E1 - Triazolo(4,5-D)pyrimidine compounds - Google Patents [patents.google.com]
- 2. US8987269B2 - Certain triazolopyridines and triazolopyrazines, compositions thereof and methods of use therefor - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comparative Guide to the Efficacy of Triazolopyridine Compounds in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of various triazolopyridine and related triazolopyrimidine compounds, a class of heterocyclic molecules that have garnered significant interest in anticancer drug discovery. The data presented herein is collated from recent studies to facilitate an objective evaluation of their therapeutic potential.
In Vitro Efficacy: A Comparative Analysis
The antiproliferative activity of several triazolopyridine and triazolopyrimidine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, are summarized in the tables below.
Table 1: In Vitro Anticancer Activity of Triazolopyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| [1][2][3]triazolo[1,5-a]pyridinylpyridine 1c | HCT-116 (Colon) | Not Specified | [3] |
| U-87 MG (Glioblastoma) | Not Specified | [3] | |
| MCF-7 (Breast) | Not Specified | [3] | |
| [1][2][3]triazolo[1,5-a]pyridinylpyridine 2d | HCT-116 (Colon) | Not Specified | [3] |
| U-87 MG (Glioblastoma) | Not Specified | [3] | |
| MCF-7 (Breast) | Not Specified | [3] | |
| TP6 | B16F10 (Murine Melanoma) | 41.12 - 61.11 | [4] |
| TP1-TP7 (series) | B16F10 (Murine Melanoma) | 41.12 - 61.11 | [4] |
Table 2: In Vitro Anticancer Activity of Triazolopyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | HCC1937 (Breast) | < 50 | [2] |
| MCF-7 (Breast) | < 50 | [2] | |
| HeLa (Cervical) | < 50 | [2] | |
| Compound 2 | MCF-7 (Breast) | Promising | [5] |
| A549 (Lung) | Promising | [5] | |
| Compound 3 | MCF-7 (Breast) | Promising | [5] |
| A549 (Lung) | Promising | [5] | |
| Compound 9 | MCF-7 (Breast) | Promising | [5] |
| A549 (Lung) | Promising | [5] | |
| Compound 10 | MCF-7 (Breast) | Promising | [5] |
| A549 (Lung) | Promising | [5] | |
| Compound 13c | HCT116 (Colon) | 6.10 | [6] |
| HeLa (Cervical) | 10.33 | [6] | |
| MCF-7 (Breast) | 2.42 | [6] | |
| Compound H12 | MGC-803 (Gastric) | 9.47 | [7] |
| HCT-116 (Colon) | 9.58 | [7] | |
| MCF-7 (Breast) | 13.1 | [7] |
In Vivo Efficacy: Preclinical Animal Models
Select compounds with promising in vitro activity have been advanced to in vivo studies to assess their anticancer effects in a physiological setting. These studies typically involve xenograft models where human cancer cells are implanted in immunocompromised mice.
Table 3: In Vivo Anticancer Activity of Triazolopyridine and Triazolopyrimidine Compounds
| Compound | Animal Model | Cancer Type | Efficacy Metric | Reference |
| [1][2][3]triazolo[1,5-a]pyridinylpyridine 1c | Mice bearing sarcoma S-180 | Sarcoma | Not Specified | [3] |
| Compound 13c | Not Specified | Not Specified | Significant tumor growth inhibition | [6] |
| Compound 7b (Triazolothiadiazine) | Nude mice with Mahlavu cell xenografts | Liver Cancer | Decreased tumor volume, increased overall survival | [1] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[2]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1x10^4 cells/well and incubated for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for a further 48-72 hours.[2]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value is then calculated as the concentration of the compound that inhibits 50% of cell growth.[4]
In Vivo Subcutaneous Xenograft Model
This model is widely used to evaluate the in vivo antitumor activity of novel compounds.[1]
-
Cell Preparation: Human cancer cells (e.g., Mahlavu cells at 10,000,000 cells/mouse) are prepared in a suitable medium like DMEM.[1]
-
Animal Model: Immunocompromised mice (e.g., 8-16 weeks old male nude mice) are used for the study.[1]
-
Tumor Cell Implantation: The prepared cancer cells are injected subcutaneously into the flank of the mice.
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size (e.g., 150 mm³). Tumor volume is measured regularly using calipers and calculated using the formula: (width)² x length / 2.[1]
-
Compound Administration: Once tumors reach the desired size, the mice are treated with the test compound (e.g., compound 7b at 100 mg/kg) or a vehicle control, typically via oral gavage or intraperitoneal injection, for a specified duration.[1]
-
Efficacy Evaluation: The antitumor efficacy is evaluated by monitoring tumor growth inhibition and overall survival of the treated mice compared to the control group.[1]
Signaling Pathways and Mechanisms of Action
Several studies have begun to elucidate the molecular mechanisms by which these compounds exert their anticancer effects. The AKT and ERK signaling pathways, which are critical for cell survival and proliferation, have been identified as key targets for some triazolopyridine derivatives.
Experimental Workflow for In Vitro and In Vivo Efficacy Assessment
AKT Signaling Pathway Inhibition
Some triazolopyridine compounds, such as 1c and 2d, have been shown to affect the AKT signaling pathway.[3] This pathway is a central regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers.
ERK Signaling Pathway Modulation
The Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Certain triazolopyrimidine indole derivatives, such as compound H12, have demonstrated the ability to suppress this pathway.[7]
References
- 1. A new triazolothiadiazine derivative inhibits stemness and induces cell death in HCC by oxidative stress dependent JNK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. scielo.br [scielo.br]
Navigating the Research Landscape: A Comparative Guide to 6-Chloro-triazolo[1,5-a]pyridin-2-amine and Related Kinase Inhibitors
For researchers, scientists, and drug development professionals, the validation of a research tool is paramount. This guide provides a comparative analysis of 6-Chloro-triazolo[1,5-a]pyridin-2-amine, a member of the promising triazolo[1,5-a]pyridine class of compounds. Due to the limited specific experimental data on this particular molecule, we will draw comparisons with a well-characterized analogue, CEP-33779, a potent JAK2 inhibitor, and other inhibitors targeting similar pathways to provide a comprehensive evaluation of its potential as a research tool.
The triazolo[1,5-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this scaffold have shown a wide array of activities, including the inhibition of various kinases, making them valuable tools for cancer research and the study of inflammatory diseases.[2]
The Promise of the Triazolo[1,5-a]pyridine Scaffold: Focus on Kinase Inhibition
While specific data for 6-Chloro-triazolo[1,5-a]pyridin-2-amine is not extensively available in peer-reviewed literature, the broader class of substituted triazolo[1,5-a]pyridines has been successfully developed into potent and selective kinase inhibitors. A notable example is CEP-33779, a selective inhibitor of Janus kinase 2 (JAK2), a key enzyme in the JAK/STAT signaling pathway that is often dysregulated in myeloproliferative neoplasms and other cancers.[2]
Signaling Pathway Context: The JAK/STAT Pathway
The JAK/STAT signaling cascade is crucial for transmitting information from extracellular cytokine signals to the nucleus, where it drives the expression of genes involved in immunity, proliferation, differentiation, and apoptosis. The pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.
Comparative Analysis of Research Tools
To validate 6-Chloro-triazolo[1,5-a]pyridin-2-amine as a potential research tool, it is essential to compare its anticipated performance with established compounds. Here, we compare the triazolo[1,5-a]pyridine scaffold (represented by CEP-33779) with other well-known kinase inhibitors used in research.
| Compound/Scaffold | Target(s) | Potency (IC50) | Key Research Applications | Reference |
| Triazolo[1,5-a]pyridine | ||||
| CEP-33779 | JAK2 | 1.8 nM | Investigating JAK2-dependent signaling in cancer models. | [2] |
| Alternative Kinase Inhibitors | ||||
| Ruxolitinib | JAK1/JAK2 | 3.3 nM / 2.8 nM | FDA-approved for myelofibrosis; widely used research tool for JAK/STAT pathway. | N/A |
| Staurosporine | Broad-spectrum kinase inhibitor | ~1-20 nM (variable) | Non-selective tool for inducing apoptosis and studying general kinase function. | N/A |
| Erlotinib | EGFR | 2 nM | Researching EGFR signaling in lung and pancreatic cancers. | N/A |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are representative protocols for assays commonly used to characterize kinase inhibitors.
In Vitro Kinase Inhibition Assay (Example for JAK2)
This assay determines the concentration of an inhibitor required to block 50% of a kinase's activity (IC50).
Workflow:
Materials:
-
Recombinant human JAK2 enzyme
-
Biotinylated peptide substrate
-
ATP
-
Test compound (e.g., 6-Chloro-triazolo[1,5-a]pyridin-2-amine)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., Streptavidin-coated plates, phosphospecific antibody conjugated to HRP, TMB substrate)
Procedure:
-
Add assay buffer, peptide substrate, and test compound at various concentrations to the wells of a microplate.
-
Initiate the kinase reaction by adding a solution of JAK2 enzyme and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide.
-
Wash the plate to remove unbound components.
-
Add a phosphospecific antibody-HRP conjugate and incubate.
-
Wash the plate and add TMB substrate.
-
Measure the absorbance at a specific wavelength to quantify the extent of substrate phosphorylation.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells and is often used to assess the anti-proliferative effects of a compound.
Procedure:
-
Seed cancer cell lines (e.g., HCT-116, U-87 MG, MCF-7) in a 96-well plate and allow them to adhere overnight.[3]
-
Treat the cells with various concentrations of the test compound and a vehicle control.[3]
-
Incubate for a specified period (e.g., 72 hours).[3]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
While direct experimental validation of 6-Chloro-triazolo[1,5-a]pyridin-2-amine is currently limited in the public domain, its core triazolo[1,5-a]pyridine scaffold has been extensively validated as a source of potent and selective research tools, particularly as kinase inhibitors. The provided comparative data and experimental protocols for related compounds offer a solid framework for researchers to design and execute studies to validate 6-Chloro-triazolo[1,5-a]pyridin-2-amine for their specific research applications. Based on the activities of its analogues, this compound holds promise as a tool for investigating signaling pathways, particularly in the context of cancer and inflammatory diseases. Further studies are warranted to elucidate its specific molecular targets and biological activities.
References
- 1. 6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine | 1239647-60-9 | Benchchem [benchchem.com]
- 2. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential Cross-Reactivity of 6-Chloro-triazolo[1,5-a]pyridin-2-amine in Cellular Assays: A Comparative Guide Based on Scaffold Activity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount for accurate interpretation of experimental results and for anticipating potential off-target effects. This guide provides a comparative analysis of the potential cross-reactivity of 6-Chloro-triazolo[1,5-a]pyridin-2-amine by examining the known biological activities of structurally related compounds based on thetriazolo[1,5-a]pyridine scaffold. While direct, comprehensive cellular assay data for this specific compound is not publicly available, the well-documented activities of its analogs offer valuable insights into its likely target profile.
Thetriazolo[1,5-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to a variety of biological targets. This inherent versatility suggests that 6-Chloro-triazolo[1,5-a]pyridin-2-amine may also interact with multiple cellular proteins, particularly within the kinase family.
Comparative Analysis oftriazolo[1,5-a]pyridine Derivatives
To build a predictive profile for 6-Chloro-triazolo[1,5-a]pyridin-2-amine, this section summarizes the observed activities of several key analogs from the same structural class. The data presented in Table 1 highlights the propensity of this scaffold to interact with various protein kinases and other important cellular targets.
| Compound Class/Example | Primary Target(s) | Reported Activity (IC₅₀/EC₅₀) | Therapeutic Area |
| CEP-33779 | Janus Kinase 2 (JAK2) | Potent and selective inhibition (specific IC₅₀ not publicly detailed) | Oncology |
| Triazolo[1,5-a]pyridine Derivatives | Retinoic acid receptor-related orphan nuclear receptor γt (RORγt) | Potent inverse agonists | Psoriasis |
| 4-(triazolo[1,5-a]pyridin-6-yl)imidazoles/pyrazoles | Transforming growth factor-β type I receptor kinase (ALK5) | Potent inhibition | Cancer, Fibrosis |
| 7-substituted triazolopyridines | Phosphoinositide 3-kinase (PI3K) | Potent inhibition | Inflammatory and autoimmune disorders |
| 6-amino-2,5,7-triaryl-triazolo[1,5-a]pyridine-8-carbonitriles | α-glucosidase | 6.60 ± 0.09 µM to 75.63 ± 0.44 µM | Type 2 Diabetes |
Potential Signaling Pathway Interactions
Based on the activities of its structural analogs, 6-Chloro-triazolo[1,5-a]pyridin-2-amine could potentially modulate several key signaling pathways. The diagram below illustrates a hypothetical network of interactions, emphasizing that this is a predictive model based on the broader activity of thetriazolo[1,5-a]pyridine scaffold and not confirmed data for the specific compound.
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity profile of 6-Chloro-triazolo[1,5-a]pyridin-2-amine, a systematic experimental approach is required. The following outlines a general workflow for such an investigation.
Broad Kinase Panel Screening
A primary step is to screen the compound against a large panel of kinases. This provides a broad overview of its kinase selectivity.
Methodology:
-
Assay Platform: Utilize a reputable service provider offering a diverse kinase panel (e.g., >400 kinases).
-
Assay Format: Typically, these are biochemical assays that measure the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase. Common formats include radiometric assays (e.g., ³³P-ATP filter binding) or fluorescence-based assays (e.g., Z'-LYTE™).
-
Compound Concentration: A primary screen is often performed at a single high concentration (e.g., 10 µM) to identify initial
literature review of the biological activities of substitutedtriazolo[1,5-a]pyridines
A Comprehensive Review of the Biological Activities of Substituted Triazolo[1,5-a]pyridines
The fused heterocyclic scaffold, triazolo[1,5-a]pyridine, and its related isomer, triazolo[1,5-a]pyrimidine, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. These compounds are considered purine bioisosteres and have been extensively explored for their therapeutic potential. This guide provides a comparative overview of the biological activities of substituted triazolo[1,5-a]pyridines and their pyrimidine counterparts, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties, supported by experimental data and detailed methodologies.
Anticancer Activity
Substituted triazolo[1,5-a]pyridines and pyrimidines have emerged as a promising class of anticancer agents, exhibiting a range of mechanisms including kinase inhibition, tubulin polymerization modulation, and suppression of key signaling pathways.
A series of[1][2][3]triazolo[1,5-a]pyridinylpyridines were synthesized and evaluated for their in vitro antiproliferative activities against HCT-116, U-87 MG, and MCF-7 human cancer cell lines.[1] Notably, some of these compounds demonstrated potent anticancer effects and were found to influence the AKT signaling pathway.[1] Further studies on[1][2][3]triazolo[1,5-a]pyrimidine derivatives revealed their potential as multi-kinase inhibitors, targeting TrkA, CDK2, VEGFR2, and EGFR.[2] For instance, certain derivatives displayed broad-spectrum antiproliferative activity against a panel of NCI cancer cell lines.[2] The mechanism of action for some triazolopyrimidines has been shown to be unique, promoting tubulin polymerization without competing with paclitaxel, and inhibiting the binding of vinca alkaloids to tubulin.[4] This class of compounds has also demonstrated the ability to overcome multidrug resistance.[4]
In the realm of gastric cancer,[1][2][3]triazolo[1,5-a]pyrimidine indole derivatives have been designed and shown to suppress the ERK signaling pathway.[5] One particular compound from this series, H12, exhibited more potent antiproliferative activity against MGC-803, HCT-116, and MCF-7 cells than the standard chemotherapeutic agent 5-Fu.[5] Steroidal[17,16-d][1][2][3]triazolo[1,5-a]pyrimidines have also been synthesized and evaluated, with some compounds showing significant inhibitory activity against PC-3, MCF-7, and EC9706 human cancer cell lines.[6] Furthermore, substitutions at the C-2 and C-7 positions of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold have led to compounds with notable anti-tumor activity against Bel-7402 and HT-1080 cell lines.[7]
Quantitative Comparison of Anticancer Activity
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| [1][2][3]Triazolo[1,5-a]pyridinylpyridines | HCT-116, U-87 MG, MCF-7 | Not specified in abstract | [1] |
| Triazolo[1,5-a]pyrimidine derivatives | NCI cancer cell lines | GI50 mean values of 3.51-10.63 | [2] |
| Triazolo[1,5-a]pyrimidine indole derivative (H12) | MGC-803 | 9.47 | [5] |
| HCT-116 | 9.58 | [5] | |
| MCF-7 | 13.1 | [5] | |
| 2- and 7-substituted[1][2][3]triazolo[1,5-a]pyrimidines (Compound 19) | Bel-7402 | 12.3 | [7] |
| HT-1080 | 6.1 | [7] | |
| Steroidal[17,16-d][1][2][3]triazolo[1,5-a]pyrimidines (2i, 2n, 4f) | PC-3, MCF-7, EC9706 | Significant inhibitory activity | [6] |
Experimental Protocol: MTT Assay for Antiproliferative Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., substituted triazolo[1,5-a]pyridines) and a vehicle control. The plates are incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity
The triazolo[1,5-a]pyridine and pyrimidine cores are also prevalent in compounds exhibiting significant antimicrobial properties against a range of bacterial and fungal pathogens.
Novel[1][2][3]triazolo[1,5-a]pyrimidine derivatives have been synthesized and screened for their antimicrobial activity against various strains of bacteria and fungi.[3] Another study focused on 1,2-dihydro-[1][2][3]triazolo[1,5-a]pyrimidines bearing an amino acid moiety, which showed promising antibacterial activity against standard bacteria and multidrug-resistant (MDR) clinical isolates.[8][9] Some of these compounds exhibited better Minimum Inhibitory Concentration (MIC) values against MDR strains compared to reference drugs like cephalothin and chloramphenicol.[8] The mechanism of action for some 1,2,4-triazolo[1,5-a]pyrimidine carboxamides has been attributed to the inhibition of cell-wall biosynthesis.[8] Furthermore, certain derivatives have been identified as DNA gyrase inhibitors, showing high activity against both Gram-positive and Gram-negative bacteria.[8]
Quantitative Comparison of Antibacterial Activity
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 1,2-dihydro-[1][2][3]triazolo[1,5-a]pyrimidines with amino acid moiety | MDR Bacteria | Substantial MIC values | [8][9] |
| 1,2,4-triazolo[1,5-a]pyrimidine derivatives (as DNA gyrase inhibitors) | Gram-positive and Gram-negative bacteria | 0.25–2.0 | [8] |
| Triazolo[4,3-a]pyrazine derivative (Compound 2e) | S. aureus | 32 | [10] |
| E. coli | 16 | [10] |
Experimental Protocol: Microbroth Dilution Method for MIC Determination
The microbroth dilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium, typically adjusted to a 0.5 McFarland standard.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antiviral and Anti-inflammatory Activities
The versatility of the triazolo[1,5-a]pyridine and pyrimidine scaffold extends to antiviral and anti-inflammatory applications.
Antiviral Activity
Derivatives of[1][2][3]triazolo[1,5-a]pyrimidine have been investigated as potential antiviral agents.[11] Specifically, they have been identified as disruptors of the influenza virus RNA-dependent RNA polymerase (RdRP) by interfering with the PA-PB1 subunit interaction.[12][13] Some of these compounds have also been tested against SARS-CoV-2, with one derivative showing an EC50 value of 34.47 μM, indicating the potential of this scaffold in developing anti-coronavirus agents.[13] Additionally, certain triazolo[1,5-a]pyrimidines have been explored as inhibitors of the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) activity.[14]
Anti-inflammatory Activity
The anti-inflammatory potential of triazolo[1,5-a]pyridine derivatives has also been explored. Ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidines have been synthesized and shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in RAW 264.7 macrophages.[15] These compounds significantly decreased the production of nitric oxide (NO) and inflammatory cytokines such as TNF-α and IL-6.[15] Molecular docking studies suggest that the anti-inflammatory activity of these compounds may be mediated through the inhibition of cyclooxygenase-2 (COX-2).[15] Other studies have also reported the anti-inflammatory properties of 1,2,4-triazole derivatives, with some compounds exhibiting effects comparable to the standard drug indomethacin in in vivo models.[16]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes influenced by substituted triazolo[1,5-a]pyridines, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: The AKT signaling pathway, a key regulator of cell survival and proliferation, is a target for some anticancer triazolo[1,5-a]pyridines.
Caption: A generalized workflow for the discovery and development of novel triazolo[1,5-a]pyridine-based therapeutic agents.
References
- 1. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel steroidal[17,16-d][1,2,4]triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines [mdpi.com]
- 8. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines bearing amino acid moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 1,2,4-Triazolo[1,5-a]pyrimidines: Efficient one-step synthesis and functionalization as influenza polymerase PA-PB1 interaction disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and evaluation of ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidines derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 6-Chloro-triazolo[1,5-a]pyridin-2-amine
Essential Guide to the Safe Disposal of 6-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive operational plan for the proper disposal of 6-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine, a chlorinated heterocyclic compound. The following procedures are based on established safety protocols for handling halogenated organic compounds and pyridine derivatives.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle 6-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine with the utmost care in a designated and properly functioning chemical fume hood. Adherence to personal protective equipment (PPE) standards is mandatory.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A flame-retardant lab coat is advised.
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to prevent inhalation of dust or vapors.
In Case of Spills: Spills should be managed immediately by absorption with an inert material such as sand or vermiculite. The absorbed material must be collected into a clearly labeled, sealed container designated for hazardous waste. It is crucial to prevent the chemical from entering drains or waterways.
Hazard Data Summary
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | Potentially harmful if swallowed, in contact with skin, or if inhaled. | Avoid all direct contact and inhalation. Utilize appropriate PPE at all times. |
| Skin Irritation | May cause skin irritation upon contact. | Wear protective gloves and clothing. |
| Eye Irritation | May cause serious eye irritation. | Wear appropriate eye protection. |
| Environmental Hazard | As a chlorinated organic compound, it may be persistent and toxic to aquatic life. | Prevent release into the environment. Dispose of as hazardous waste. |
Step-by-Step Disposal Protocol
The proper disposal of 6-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is critical and must be conducted in accordance with institutional and regulatory guidelines for hazardous chemical waste.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Characterization: Due to its chemical structure, 6-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine is classified as a halogenated organic waste .
-
Waste Segregation:
-
This compound must be segregated from non-halogenated waste streams to ensure proper disposal, which often involves high-temperature incineration.
-
Do not mix this waste with incompatible materials such as strong oxidizing agents or strong acids, which could lead to vigorous reactions.
-
-
Container Selection:
-
Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from ignition sources.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, submit a chemical waste collection request to your institution's Environmental Health & Safety (EH&S) department.
-
Note: Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
